Product packaging for Echinacin(Cat. No.:CAS No. 105815-90-5)

Echinacin

Cat. No.: B028628
CAS No.: 105815-90-5
M. Wt: 578.5 g/mol
InChI Key: WPQRDUGBKUNFJW-ZZSHFKPLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Echinacin is a bioactive flavonoid glycoside isolated from the aerial parts of the Echinacea purpurea plant, provided as a high-purity, standardized reagent for research applications. Its primary research value lies in the fields of immunology and inflammation, where it is utilized to study innate and adaptive immune responses. Main Applications & Research Value: Immunomodulatory Studies: this compound is a key tool for investigating nonspecific immunostimulation. Research indicates it can enhance phagocytic activity of neutrophils and macrophages, stimulate bone marrow hematopoiesis, and influence the production of interleukins (e.g., IL-1) . Anti-inflammatory Research: This compound is used to probe inflammatory pathways, including the modulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 . Its effects on transcription factors like NF-κB are of significant interest for understanding the molecular basis of inflammation . Skin Research: In cosmetic science, this compound is studied for its hydrating properties, specifically its ability to support the skin's natural barrier and reduce transepidermal water loss . Proposed Mechanism of Action: The immunostimulant activity of Echinacea preparations, from which this compound is derived, is attributed to multiple mechanisms. These include phagocytosis activation, fibroblast stimulation, and enhancement of respiratory activity leading to increased leukocyte mobility . The overall bioactivity is linked to various plant constituents, including alkamides, caffeic acid derivatives, and polysaccharides, which are known to act on molecular targets such as the cannabinoid receptor type 2 (CB2), and to influence signaling pathways including p38/MAPK and NF-κB . Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26O12 B028628 Echinacin CAS No. 105815-90-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105815-90-5

Molecular Formula

C30H26O12

Molecular Weight

578.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-13,24,27-33,36-38H,14H2/b10-3+/t24-,27-,28+,29-,30-/m1/s1

InChI Key

WPQRDUGBKUNFJW-ZZSHFKPLSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O

Synonyms

echinacin
echinacina B

Origin of Product

United States

Major Bioactive Chemical Classes and Their Structures

Alkylamides

Alkylamides are a prominent class of lipophilic compounds found in Echinacea species, particularly abundant in the roots and aerial parts. mdpi.com These natural compounds are formed through the condensation of various amines with straight-chain aliphatic acids, typically containing unsaturated bonds, via an amide linkage. mdpi.commdpi.comnih.govexeter.ac.uk The diversity within this class is extensive, with over 300 identified compounds across various plant families. mdpi.com

Alkylamides in Echinacea can be broadly categorized into purely olefinic patterns or mixed olefinic-acetylenic types, with some saturated derivatives also present. mdpi.comexeter.ac.uk A characteristic feature of Echinacea alkylamides is the attachment of isobutyl or 2-methylbutyl amines to an unsaturated fatty acid chain that contains one or more double or triple bonds. nih.govresearchgate.net

Among the most significant alkylamides are the isomeric forms of dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides. researchgate.netnih.govexamine.comacs.org These isomers, specifically dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide and dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide, are often present as a mixture due to their structural similarity and difficulty in chromatographic separation. examine.comacs.org Other well-known alkylamides include dodeca-2E,4E,8Z-trienoic acid and dodeca-2E,4E-dienoic acid. examine.com The presence of E/Z configurations on double bonds leads to numerous isomeric pairs within this class. examine.com

The structural diversity of alkylamides stems from the varied combinations of their amine and aliphatic acid residues. The amine residues, which can be either aromatic or aliphatic, are typically derived from the decarboxylation of amino acids. nih.gov Isobutylamine, originating from the amino acid valine, is the most common amine moiety found in Echinacea alkylamides. nih.gov Other frequently observed amine residues include piperidine (B6355638) (derived from lysine), pyrrolidine (B122466) (derived from ornithine), N-2-methylbutyl (whose precursor is isoleucine), and N-phenethyl (derived from phenylalanine). nih.govresearchgate.net

The aliphatic acid residues are generally straight-chain fatty acids, often polyunsaturated, featuring one or more double or triple bonds. mdpi.comnih.govresearchgate.net Some alkylamides have also been identified with a hydroxyl group and a carboxylic acid at the terminal end of their fatty acid chain. nih.gov

Table 1: Examples of Alkylamide Structural Diversity in Echinacea

Alkylamide ClassCharacteristic Amine ResidueCharacteristic Aliphatic Acid Residue FeaturesExamples
Olefinic AlkylamidesIsobutylamine, 2-MethylbutylamineUnsaturated, polyunsaturated fatty acid chains with double bondsDodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides, Dodeca-2E,4E,8Z-trienoic acid isobutylamide, Dodeca-2E,4E-dienoic acid isobutylamide nih.govexamine.comacs.org
Acetylenic AlkylamidesIsobutylamine, 2-MethylbutylamineUnsaturated, fatty acid chains with triple bonds (e.g., diynoic)Undeca-2E-ene-8,10-diynoic acid isobutylamide exeter.ac.uk

Caffeic Acid Derivatives (CADs)

Caffeic acid derivatives (CADs) represent another significant group of bioactive compounds in Echinacea species. nih.govnih.govtandfonline.comunideb.humdpi.comnih.govmdpi.com These phenolic compounds are known for their diverse pharmacological activities. nih.gov Their concentrations can vary considerably based on factors such as the Echinacea species, the specific plant organ, and the prevailing growth and environmental conditions. unideb.humdpi.comresearchgate.netnih.gov

Several key CADs have been identified in Echinacea. Chicoric acid (also known as cichoric acid) is often considered a predominant phenolic component, particularly abundant in the roots and petioles of Echinacea purpurea. nih.govnih.govmdpi.comusda.gov Other important CADs include caftaric acid, chlorogenic acid, echinacoside (B191147), cynarin (B1669657), and the parent compound caffeic acid. nih.govtandfonline.comunideb.humdpi.comresearchgate.netnih.govmdpi.com

Table 2: Key Caffeic Acid Derivatives in Echinacea

Compound NameStructural Description
Chicoric AcidA dicaffeoyltartaric acid, derived from two caffeic acid units and one tartaric acid unit. wikipedia.orgsigmaaldrich.com
Caftaric AcidAn esterified phenolic acid composed of one caffeic acid unit and one tartaric acid unit. wikipedia.orgresearchgate.net
Chlorogenic AcidAn ester formed between caffeic acid and quinic acid. wikipedia.orgiarc.frresearchgate.netcdutcm.edu.cn
EchinacosideA caffeic acid glycoside from the phenylpropanoid class, consisting of a trisaccharide (two glucose and one rhamnose) linked to caffeic acid and a dihydroxyphenylethanol residue. wikipedia.org
CynarinAn ester formed from quinic acid and two units of caffeic acid, specifically 1,5-dicaffeoylquinic acid. uni.luwikipedia.orgnih.gov
Caffeic AcidA hydroxycinnamic acid, serving as a fundamental building block for many CADs. uni.lumassbank.eunih.govnih.gov

Many caffeic acid derivatives in Echinacea exist as glycosides or esters, which are formed by linking caffeic acid or its derivatives to sugar moieties or other organic acids. Echinacoside exemplifies a complex glycosidic structure. It is a caffeic acid glycoside belonging to the phenylpropanoid class, characterized by a trisaccharide unit comprising two glucose and one rhamnose moieties. This trisaccharide is glycosidically linked to both a caffeic acid residue and a dihydroxyphenylethanol (hydroxytyrosol) residue, with the central rhamnose serving as a key attachment point. wikipedia.org While a distinctive metabolite of Echinacea angustifolia and Echinacea pallida, it is found in trace amounts in Echinacea purpurea. wikipedia.org

Caftaric acid is an ester of caffeic acid and tartaric acid, while chicoric acid is a diester of two caffeic acid units and one tartaric acid unit. wikipedia.orgsigmaaldrich.comwikipedia.orgresearchgate.net Chlorogenic acid is an ester formed between caffeic acid and quinic acid. wikipedia.orgiarc.frresearchgate.netcdutcm.edu.cn Similarly, cynarin is an ester derived from quinic acid and two caffeic acid units. uni.luwikipedia.orgnih.gov These ester and glycosidic linkages contribute to the structural diversity and biological properties of CADs.

Polysaccharides and Glycoproteins

Polysaccharides and glycoproteins represent another class of significant bioactive compounds found in Echinacea species. nih.govtandfonline.comunideb.humdpi.comucc.edu.gh Polysaccharides are complex carbohydrate polymers composed of multiple monosaccharide units. mdpi.com Examples identified in Echinacea include arabinogalactans and heteroxylans. ucc.edu.gh Glycoproteins, on the other hand, are molecules that combine protein and carbohydrate chains. mdpi.com These macromolecular components are believed to play a role in the immunomodulatory and anti-inflammatory activities attributed to Echinacea extracts. nih.govmdpi.comucc.edu.gh

Neutral Polysaccharides (e.g., Fucogalactoxyloglucans)

Echinacea purpurea contains neutral fucogalactoxyloglucans, which are a class of polysaccharides. european-poultry-science.commdpi.com Two distinct neutral fucogalactoxyloglucans, designated PS I and PS II, have been isolated from the aerial parts of E. purpurea. mdpi.com PS I is primarily composed of arabinose, xylose, and galactose, while PS II includes rhamnose, arabinose, xylose, and galactose as its main monosaccharide components. mdpi.com These polysaccharides possess molecular weights of approximately 10,000 and 25,000. nih.govresearchgate.net Research indicates that the fucogalactoxyloglucan with a molecular weight of 25,000 enhances phagocytosis in both in vitro and in vivo assays. nih.govresearchgate.net

Table 1: Characteristics of Neutral Fucogalactoxyloglucans from Echinacea purpurea

PolysaccharideMain Monosaccharide ComponentsMolecular Weight (Da)Noted Activity
PS IArabinose, Xylose, Galactose10,000Not specified
PS IIRhamnose, Arabinose, Xylose, Galactose25,000Enhances phagocytosis nih.govresearchgate.net

Acidic Polysaccharides (e.g., Arabinogalactans, Pectins)

Acidic polysaccharides, such as arabinogalactans and pectins, are also significant constituents of Echinacea. An acidic arabinogalactan (B145846) has been identified in E. purpurea, with a molecular weight of 75,000. european-poultry-science.comnih.govmdpi.comresearchgate.net This specific arabinogalactan has been observed to stimulate macrophages to secrete tumor necrosis factor (TNF). european-poultry-science.comnih.govresearchgate.net Another arabinogalactan protein has been isolated from Echinacea suspension cultures. mdpi.com Arabinogalactans are recognized as biopolymers. cenmed.com

Pectins, another type of acidic polysaccharide, are primarily characterized by linear chains of alpha-(1-4)-D-galacturonic acid units, forming a backbone known as homogalacturonan. sci-hub.seuq.edu.au Pectins can also feature ramified domains, including rhamnogalacturonan types I and II. csic.es

Fructans (e.g., Inulin (B196767), Fructooligosaccharides like 1-kestose (B104855) and nystose)

Fructans, including inulin and fructooligosaccharides (FOS), are present in Echinacea roots. researchgate.net Inulin is a fructose (B13574) polymer. patrinum.chfrontiersin.org FOS are defined as mixtures of oligosaccharides composed of fructose and glucose units. conicet.gov.ar Prominent fructooligosaccharides found in this context include 1-kestose, nystose, and 1F-fructofuranosylnystose. conicet.gov.arembrapa.br 1-Kestose is a trisaccharide where a fructose molecule is linked to sucrose (B13894) via a (1→2β) glycosidic bond. wikipedia.org Nystose is also classified as an oligosaccharide. nih.gov

Table 2: Key Fructans and Fructooligosaccharides in Echinacin

Compound NameClassificationDegree of Polymerization (DP)Structural Characteristics
InulinFructose PolymerVariablePolymer of fructose units patrinum.chfrontiersin.org
1-KestoseFructooligosaccharide3Fructose molecule linked to sucrose by (1→2β) glycosidic bond conicet.gov.arwikipedia.org
NystoseFructooligosaccharide4Oligosaccharide conicet.gov.arnih.gov
1F-FructofuranosylnystoseFructooligosaccharide5Oligosaccharide conicet.gov.arembrapa.br

Glycoprotein (B1211001) Constituents

Glycoproteins represent another class of pharmacologically active substances identified in Echinacea. european-poultry-science.commdpi.com Three distinct glycoproteins have been isolated from Echinacea. european-poultry-science.com These compounds are considered to contribute to the immunostimulatory properties attributed to Echinacea. mdpi.com

Flavonoids

Flavonoids constitute an important group of phenolic compounds found within Echinacea species. european-poultry-science.comnih.gov Documented reports confirm the presence of various flavonoids in Echinacea. nih.gov

Major Flavonoid Glycosides (e.g., Quercetin (B1663063), Kaempferol, Syringetin 3/5/7-O-hexoside)

Among the major flavonoid glycosides identified are Quercetin, Kaempferol, and derivatives of Syringetin. Quercetin is a widely distributed flavonol, characterized as a pentahydroxyflavone with five hydroxyl groups located at the 3-, 3'-, 4'-, 5-, and 7-positions. nih.gov Kaempferol is a tetrahydroxyflavone, possessing four hydroxyl groups at positions 3, 5, 7, and 4'. flybase.org Syringetin is an O-methylated flavonol, specifically a dimethoxyflavone, where the hydroxyl groups at the 3' and 5' positions of myricetin (B1677590) are replaced by methoxy (B1213986) groups. nih.gov Glycosidic forms of Syringetin, such as Syringetin-3-O-galactoside, Syringetin-3-O-glucoside, and Syringetin 3-rhamnoside, have been reported. wikipedia.org

Table 3: Major Flavonoid Glycosides in this compound

Flavonoid CompoundChemical ClassKey Structural Features
QuercetinFlavonolPentahydroxyflavone (OH at 3, 3', 4', 5, 7) nih.gov
KaempferolFlavonolTetrahydroxyflavone (OH at 3, 5, 7, 4') flybase.org
SyringetinO-methylated FlavonolDimethoxyflavone (methoxy at 3', 5' of myricetin) nih.gov
Syringetin-3-O-galactosideFlavonoid GlycosideSyringetin with a galactoside at position 3 wikipedia.org
Syringetin-3-O-glucosideFlavonoid GlycosideSyringetin with a glucoside at position 3 wikipedia.org
Syringetin 3-rhamnosideFlavonoid GlycosideSyringetin with a rhamnoside at position 3 wikipedia.org

Polyacetylenes and Polyenes

Polyacetylenes and polyenes are distinctive lipophilic constituents found particularly in the roots of Echinacea pallida. european-poultry-science.comnih.govacs.orgresearchgate.net Extensive research involving bioassay-guided fractionation of E. pallida root extracts has led to the isolation and structural elucidation of numerous polyacetylenes and polyenes. nih.govacs.orgresearchgate.net Examples of these compounds include hydroxylated structures such as 8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-one and 8-hydroxy-pentadeca-(9E,13Z)-dien-11-yn-2-one. nih.gov Additionally, dicarbonylic constituents like pentadeca-(9E)-ene-11,13-diyne-2,8-dione and pentadeca-(9E,13Z)-dien-11-yne-2,8-dione have been isolated and characterized. nih.gov The structural details of compounds such as pentadeca-(8Z,13Z)-dien-11-yn-2-one have also been elucidated. nih.gov Chemically, polyenes are characterized by a large cyclic ester ring containing multiple conjugated carbon-carbon double bonds on one side and multiple hydroxyl groups on the other. wikipedia.org

Characteristic Structures

Within the broader class of alkamides, polyacetylenes and polyenes represent specific characteristic structures. Research has identified various polyacetylenes and polyenes in Echinacea pallida roots, which are considered major lipophilic constituents. These compounds, such as certain hydroxylated polyacetylenes and dicarbonylic polyacetylenes, have been isolated and characterized through advanced spectroscopic techniques including UV, IR, NMR (1D and 2D), and MS. Detailed research findings indicate that these polyacetylenes and polyenes exhibit varying degrees of cytotoxicity, with more hydrophobic forms showing moderate activity. Furthermore, alkamides, as a class, have demonstrated anti-inflammatory properties, mediated partly through the activation of the endocannabinoid system and by inhibiting cyclooxygenase and lipoxygenase enzyme activities nih.gov.

Volatile Organic Compounds and Essential Oils

The essential oils of Echinacea species contain a complex mixture of volatile organic compounds, primarily terpenoids. The composition and yield of these essential oils can vary significantly depending on the plant part, species, geographical location, and cultivation conditions. For instance, the essential oil content in dried Echinacea material typically ranges from 0.1% to 1.25% w/w.

Terpenoid Components

Key terpenoid components frequently identified in Echinacea purpurea essential oil include Germacrene D, β-Caryophyllene, and α-Pinene. Germacrene D is often the most abundant constituent, with reported concentrations as high as 42.0 ± 4.61% in E. purpurea essential oil. Other significant terpenoids found include α-phellandrene, γ-curcumene, δ-cadinene, β-pinene, myrcene, limonene, camphene, borneol, and caryophyllene (B1175711) oxide.

The essential oils and their terpenoid components have been investigated for their biological activities. For example, studies have shown that E. purpurea essential oil and its major components, including Germacrene D, α-phellandrene, and β-caryophyllene, can induce intracellular calcium mobilization in human neutrophils and suppress agonist-induced neutrophil calcium mobilization and chemotaxis, suggesting immunomodulatory activities.

Isolation and Purification Methodologies

The extraction and purification of this compound and similar flavonoid glycosides from plant material involve a series of methodical steps designed to separate the target compound from a complex mixture of phytochemicals. The choice of methodology depends on the chemical properties of the target compound, the nature of the plant matrix, and the desired purity and yield of the final product.

Extraction Techniques from Plant Material

The initial step in isolating this compound involves its extraction from the plant source. This process is heavily reliant on the selection of appropriate solvents and techniques to efficiently draw out the compound from the plant cells.

Solvent-based extraction is a foundational technique in phytochemistry. The polarity of the solvent is a crucial factor, as it determines the solubility of the target compounds. For flavonoid glycosides like this compound, which are relatively polar, polar solvents and their mixtures are most effective.

Methanol (B129727) and Ethanol (B145695): Aqueous solutions of methanol and ethanol are widely used for extracting phenolic compounds, including flavonoids. For instance, in a study on Echinacea purpurea, 80% aqueous methanol was used as the extraction solvent. indexcopernicus.com In other research, 40% ethanol was found to be an effective solvent for macerating Echinacea purpurea leaves and roots to extract phenolics. nih.gov

Chloroform (B151607) and Ethyl Acetate: These solvents of intermediate polarity are often used in sequential extraction or for partitioning. In one study, the flavonoid glycoside Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside was isolated from Clematis tangutica by first extracting with a chloroform-methanol-water mixture. nih.gov The resulting extract was then subjected to further purification. nih.gov Another study on Leucas aspera used a chloroform fraction to isolate a similar compound, apigenin-7-O-(6”-O-E-caffeoyl)-β-D–glucopyranoside. researchgate.netredalyc.org

Hexane (B92381): As a non-polar solvent, hexane is primarily used to remove non-polar compounds like fats and waxes from the plant material before the main extraction of more polar flavonoids. This "defatting" step can improve the purity of the final extract.

Water: Due to the presence of a sugar moiety, some flavonoid glycosides have sufficient polarity to be extracted with water. Water was used as an environmentally friendly solvent to extract apigenin-7-O-glucoside from Chrysanthemum morifolium using ultrasound assistance. mdpi.com

Following initial extraction, purification is often achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method. For example, the n-BuOH extract of Clematis tangutica was subjected to silica gel column chromatography and eluted with a gradient of chloroform-methanol-water to purify Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside. nih.gov

ParameterDetailsSource
Plant Source Clematis tangutica nih.gov
Initial Extraction n-Butanol (n-BuOH) extract nih.gov
Purification Method Column Chromatography on Silica Gel nih.gov
Elution System Chloroform–Methanol–Water (CHCl3–MeOH–H2O) gradient nih.gov

Advanced Extraction Technologies

To improve efficiency, reduce solvent consumption, and shorten extraction times, several advanced technologies have been developed and applied to the extraction of flavonoids.

Heat reflux extraction (HRE) involves boiling a solvent with the plant material, with the vapor being condensed and returned to the extraction vessel. The elevated temperature increases the solubility and diffusion rate of the target compounds. This method is more efficient than simple maceration but can risk degrading heat-sensitive compounds. nih.govmdpi.com HRE has been used for flavonoid extraction, and studies have optimized parameters such as solvent concentration, liquid-to-solid ratio, and extraction time to maximize yield. nih.govnih.govnih.gov For example, a study on Mairei Yew leaves used methanol as the solvent and a temperature of 70°C for the heat-reflux extraction of flavonoids. mdpi.com

ParameterValueSource
Plant Material Mairei Yew Leaves mdpi.com
Solvent Methanol mdpi.com
Temperature 70°C mdpi.com
Extraction Time 180 min mdpi.com

Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. mdpi.com The collapse of these cavitation bubbles near the plant material generates microjets and shockwaves that disrupt cell walls, enhancing solvent penetration and mass transfer. mdpi.commdpi.com This technique generally results in higher yields in shorter times and at lower temperatures compared to conventional methods. mdpi.comresearchgate.net

For flavonoid glycosides similar to this compound, UAE has been shown to be effective. The extraction of apigenin-7-O-glucoside from Chrysanthemum morifolium was optimized using UAE with water as the solvent. mdpi.com Another study optimized the UAE of total flavonoids from Daphne genkwa flowers. mdpi.com

ParameterOptimal ValueSource
Plant Source Daphne genkwa mdpi.com
Solvent 70% Ethanol mdpi.com
Ultrasonic Power 225 W mdpi.com
Extraction Time 30 min mdpi.com
Temperature 60°C mdpi.com
Liquid-to-Solid Ratio 30 mL/g mdpi.com

Microwave-assisted solvent extraction (MASE) uses microwave energy to heat the solvent and plant material. nih.gov The direct and efficient heating of the intracellular water causes it to evaporate, generating pressure that ruptures the cell walls and releases the bioactive compounds into the solvent. indexcopernicus.com MASE offers significantly reduced extraction times and solvent consumption. nih.govmdpi.commdpi.com

A study directly involving Echinacea purpurea demonstrated that MAE was more effective than conventional extraction for obtaining phenolic compounds. indexcopernicus.com The optimal conditions for MAE of flavonoids from Cajanus cajan leaves were also determined, highlighting its efficiency. mdpi.com

ParameterOptimal ValueSource
Plant Source Echinacea purpurea indexcopernicus.com
Solvent 80% Aqueous Methanol indexcopernicus.com
Microwave Power 800 W indexcopernicus.com
Extraction Time 20 min indexcopernicus.com
Temperature 60°C indexcopernicus.com

Supercritical fluid extraction (SFE) employs a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. nih.gov Carbon dioxide (CO2) is the most common supercritical fluid used because it is non-toxic, non-flammable, and has a readily accessible critical point (31.1°C, 73.8 bar). nih.govfrontiersin.org

Supercritical CO2 is non-polar and is therefore most effective for extracting non-polar compounds. nih.gov To extract more polar compounds like flavonoid glycosides, a polar co-solvent (modifier), such as ethanol or methanol, must be added to the supercritical CO2 to increase its solvating power. nih.gov SFE has been successfully used to extract alkylamides from Echinacea angustifolia. While specific SFE protocols for this compound are not widely documented, the technique is a recognized green alternative for extracting various classes of flavonoids from plant materials. frontiersin.org

ParameterGeneral Conditions for FlavonoidsSource
Supercritical Fluid Carbon Dioxide (CO2) nih.govfrontiersin.org
Co-solvent Ethanol or Methanol nih.gov
Temperature 35 - 60°C nih.gov
Pressure ~400 bar nih.gov

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating the components of a mixture. In the context of Echinacea, various chromatographic methods are utilized to isolate specific bioactive compounds, such as phenols, alkamides, and polysaccharides.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that circumvents the use of a solid support matrix, thereby avoiding the irreversible adsorption of the sample. wikipedia.org This method has proven efficient for the preparative isolation and purification of cinnamic acid derivatives from Echinacea purpurea. nih.gov

In one application, HSCCC was used to separate five cinnamic acids from a crude extract of E. purpurea. The separation utilized a two-phase solvent system composed of n-hexane-ethyl-acetate-methanol-0.5% aqueous acetic acid in a 1:3:1:4 volume ratio. From 250 mg of crude extract, this one-step process yielded cichoric acid (65.1 mg), 2-O-caffeoyl-3-O-feruloyltartaric acid (8.3 mg), 2-O-caffeoyl-3-O-isoferuloyltartaric acid (4.0 mg), 2-O-caffeoyl-3-O-p-coumaroyltartaric acid (4.5 mg), and 2,3-di-O-isoferuloyltartaric acid (5 mg), with purities ranging from 94.3% to 98.6% as determined by HPLC-DAD analysis. nih.gov

Table 1: HSCCC Parameters for Cinnamic Acid Separation from E. purpurea

Parameter Value
Solvent System (v/v/v/v) n-hexane-ethyl-acetate-methanol-0.5% aqueous acetic acid (1:3:1:4)
Stationary Phase Upper Phase
Mobile Phase Lower Phase
Flow Rate 1.6 mL/min
Crude Extract Amount 250 mg
Purity Achieved 94.3% - 98.6%

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of phytochemicals from Echinacea. While analytical HPLC is used to identify and quantify compounds in extracts, semi-preparative HPLC is employed to isolate pure compounds for further study. mdpi.comresearchgate.net HPLC methods are often used as a final polishing step after initial fractionation by other techniques or to assess the purity of fractions obtained from methods like HSCCC or macroporous resin chromatography. nih.govresearchgate.net

For instance, the purity of cinnamic acids isolated via HSCCC from Echinacea purpurea was evaluated using HPLC with a Diode Array Detector (HPLC-DAD). nih.gov Similarly, HPLC is the standard method for determining the purity of compounds like echinacoside isolated from related plant species. researchgate.net The quality control of Echinacea purpurea often relies on HPLC fingerprinting, which establishes a characteristic chemical profile for the plant material based on its constituent compounds. mdpi.com

Macroporous resin adsorption chromatography is an effective and widely used technique for the enrichment and purification of bioactive compounds from plant extracts. nih.gov These resins are synthetic polymers with a porous structure, large surface area, and the ability to be regenerated, making them suitable for industrial-scale applications. nih.govnih.gov The separation is based on selective adsorption of target molecules onto the resin surface, followed by desorption with an appropriate solvent. researchgate.net

This method has been successfully applied to the selective separation and purification of chicoric acid, a major phenolic compound in Echinacea purpurea. researchgate.net The process involves screening different types of resins to find one with optimal adsorption and desorption characteristics for the target compound. nih.govmdpi.com For example, in the purification of polyphenols from other plants, various resins are tested, and parameters such as the pH, adsorption speed, and ethanol concentration for elution are optimized to achieve high purity and recovery. researchgate.net After loading the crude extract onto the column, impurities are washed away, and the adsorbed compounds are then eluted with a solvent, often an ethanol-water mixture, resulting in a significant increase in purity. nih.govresearchgate.net

Table 2: General Parameters for Macroporous Resin Chromatography

Parameter Description Example Application
Resin Selection Based on polarity, surface area, and pore diameter to match target compounds. AB-8 resin selected for gallic acid enrichment. researchgate.net
Adsorption Crude extract solution is passed through the resin column. Optimized parameters include extract concentration and flow rate (e.g., 3 BV/h). researchgate.net
Desorption (Elution) Eluting with a solvent to recover the target compounds. Optimized parameters include ethanol concentration (e.g., 80%) and elution volume (e.g., 7 BV). researchgate.net

| Purity Increase | The process enriches the target compound, increasing its purity significantly. | Purity of gallic acid increased from 16.7% to 71%. researchgate.net |

Non-Chromatographic Isolation Techniques

Non-chromatographic techniques often serve as initial steps in the purification process to separate macromolecules like polysaccharides and glycoproteins from smaller molecules.

Ethanol precipitation is a common method for isolating high-molecular-weight polysaccharides and glycoproteins from aqueous extracts of Echinacea. researchgate.netnih.gov After extracting the plant material with hot water, ethanol is added to the extract, causing the polysaccharides and glycoproteins to precipitate out of the solution. researchgate.nettandfonline.com

The process can be refined through fractional precipitation, where ethanol is added stepwise to different concentrations to separate polysaccharide fractions with varying characteristics. nih.gov In one study, three polysaccharide fractions (EPP40, EPP60, and EPP80) were obtained from Echinacea purpurea by stepwise precipitation with ethanol. The EPP80 fraction, which had a molecular weight of 11.82 kDa, was found to be composed of arabinose, galactose, glucose, mannose, galacturonic acid, and glucuronic acid. nih.gov The time required for precipitation can be as short as 10 minutes, making it a rapid method for initial fractionation. tandfonline.comtandfonline.com

Following initial isolation steps like ethanol precipitation, filtration techniques are used to further purify and concentrate macromolecular fractions. sigmaaldrich.com Ultrafiltration uses semi-permeable membranes with a specific Molecular Weight Cut-Off (MWCO) to separate molecules based on size. sigmaaldrich.comcobetter.com

In the purification of Echinacea polysaccharides and glycoproteins, the precipitate obtained from ethanol addition is often redissolved in water and passed through a centrifugal filter. tandfonline.comtandfonline.com For example, a filter with a 5-kDa MWCO is used to remove smaller, low-molecular-weight molecules, retaining the desired high-molecular-weight polysaccharide/glycoprotein (PS/GP) fraction. researchgate.nettandfonline.com This PS/GP fraction can then be analyzed to determine its molecular weight distribution. One analysis showed two distinct peaks: one for PS/GP with a molecular weight above 48.6 kDa and another for those below 48.6 kDa. researchgate.nettandfonline.com This technique is crucial for separating proteins and other macromolecules for further characterization. nih.govresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
2,3-di-O-isoferuloyltartaric acid
2-O-caffeoyl-3-O-feruloyltartaric acid
2-O-caffeoyl-3-O-isoferuloyltartaric acid
2-O-caffeoyl-3-O-p-coumaroyltartaric acid
Arabinose
Cichoric acid
Echinacoside
Galactose
Galacturonic acid
Glucose
Glucuronic acid

Isolation and Purification Methodologies

Protoplast Isolation for Cell Culture Studies

Protoplasts, plant cells devoid of their rigid cell wall, serve as a valuable tool in plant biotechnology and secondary metabolite research. The isolation of viable protoplasts is a critical first step for a range of in vitro studies, including cell fusion, genetic transformation, and the investigation of biosynthetic pathways. In the context of Echinacea species, known for producing a variety of bioactive compounds, protoplast culture offers a potential avenue for controlled production of these metabolites. The enzymatic method is the most common approach for protoplast isolation, involving the digestion of the cell wall using a mixture of enzymes.

The successful isolation and culture of protoplasts from Echinacea species, such as Echinacea purpurea and Echinacea angustifolia, has been documented in scientific literature. These studies provide detailed protocols for obtaining high yields of viable protoplasts from various explant sources, including leaves and callus tissue. nih.govnih.gov

Research findings have demonstrated that the composition of the enzyme solution is a crucial factor influencing the efficiency of protoplast isolation. A combination of cellulase (B1617823), pectinase, and an osmotic stabilizer like mannitol (B672) is typically employed to break down the primary components of the plant cell wall. nih.govnih.gov For instance, a study on Echinacea purpurea utilized a mixture of cellulase 'Onozuka' R-10, pectinase, and mannitol to successfully isolate mesophyll protoplasts. nih.gov Similarly, research on Echinacea angustifolia callus highlighted the importance of cellulase, pectinase, and hemicellulase (B13383388) concentrations for optimal protoplast yield. nih.gov

Following isolation, the purification of protoplasts is essential to remove cellular debris and residual enzymes. This is often achieved through centrifugation and washing steps. plantcelltechnology.com The viability of the isolated protoplasts can then be assessed using various staining techniques, such as with fluorescein (B123965) diacetate (FDA). plantcelltechnology.com

Once purified, the protoplasts are cultured in a nutrient-rich medium, such as a modified Murashige and Skoog (MS) medium, supplemented with plant growth regulators to induce cell division and colony formation. nih.gov The subsequent regeneration of cell walls and the development of callus from these protoplast-derived colonies are key steps towards establishing a stable cell culture system for further investigation. nih.gov

Below are interactive data tables summarizing the key parameters and findings from studies on Echinacea protoplast isolation.

Table 1: Enzyme Composition for Echinacea Protoplast Isolation

Plant SpeciesExplant SourceCellulase ConcentrationPectinase ConcentrationHemicellulase ConcentrationOsmoticum (Mannitol)Reference
Echinacea purpureaYoung Leaves1.0% (w/v) 'Onozuka' R-100.5% (w/v)Not Specified0.3 mol/L nih.gov
Echinacea angustifoliaCallus2.0% (w/v)1.0% (w/v)0.5% (w/v)0.7 mol/L nih.gov

Table 2: Culture Conditions and Outcomes for Echinacea Protoplasts

Plant SpeciesCulture MediumPlant Growth RegulatorsCulture OutcomeTime to Visible ColoniesReference
Echinacea purpureaModified MS Medium2.5 µM BA, 5.0 µM 2,4-DColony Formation4 weeks nih.gov
Echinacea angustifoliaNot SpecifiedNot SpecifiedProtoplast Yield: 50.0 x 10⁴ gFW⁻¹Not Specified nih.gov

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structure Determination

Spectroscopic techniques are paramount in the elucidation of the three-dimensional structure of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been the principal tools employed to define the constitution of Echinacin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, the connectivity and spatial arrangement of atoms within this compound have been established.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer foundational information regarding the chemical environment of each proton and carbon atom in the this compound molecule.

Initial structural work on a compound identified as apigenin (B1666066) 7-O-β-D-(6”-trans-p-coumaroyl)-glucoside, a synonym for this compound, provided partial ¹H and ¹³C NMR data, particularly for the sugar moiety. In these studies, the signals for the sugar protons and carbons were assigned using DMSO-d₆ as the solvent. mdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays signals corresponding to the protons of the apigenin, p-coumaroyl, and glucose units. The anomeric proton of the glucose moiety typically appears as a doublet in the downfield region, and its coupling constant is indicative of the β-configuration of the glycosidic linkage. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides the carbon skeleton of this compound. Key signals include those for the carbonyl carbons of the flavone (B191248) and coumaroyl groups, as well as the carbons of the aromatic rings and the glucose unit. The chemical shifts of the sugar carbons are characteristic of a glucopyranoside. mdpi.com

The following tables present the available ¹H and ¹³C NMR spectral data for the sugar moiety of this compound, reported as apigenin 7-O-β-D-(6”-trans-p-coumaroyl)-glucoside. mdpi.com

Table 1: ¹H NMR Spectral Data of the Sugar Moiety of this compound in DMSO-d₆ mdpi.com

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz)
H-1” 5.16 d 8.0
H-2” 3.36 m
H-3” 3.30 m
H-4” 3.32 m
H-5” 3.83 dd 7.8, 9.4
H-6”a 4.45 d 10.3

Table 2: ¹³C NMR Spectral Data of the Sugar Moiety of this compound in DMSO-d₆ mdpi.com

Carbon Chemical Shift (ppm)
C-1” 99.5
C-2” 72.9
C-3” 76.2
C-4” 70.0
C-5” 73.8

Two-dimensional NMR experiments have been instrumental in confirming the structural assignments of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): COSY experiments establish proton-proton (¹H-¹H) coupling networks, which are crucial for identifying adjacent protons within the individual building blocks of this compound (apigenin, p-coumaroyl, and glucose). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on the known proton assignments. DEPT (Distortionless Enhancement by Polarization Transfer) variations of HSQC can further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). These correlations are vital for connecting the different structural fragments. For instance, an HMBC correlation between the anomeric proton (H-1”) of the glucose unit and the C-7 of the apigenin moiety would confirm the position of the glycosidic linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are in close proximity, providing insights into the stereochemistry and three-dimensional conformation of the molecule.

While the use of COSY and HMQC (a predecessor to HSQC) has been mentioned in the structural elucidation of this compound, detailed data from these and other 2D NMR experiments are not fully documented in the readily available literature. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, and thus the molecular weight and elemental composition, of a compound. It is also used to deduce structural information through the analysis of fragmentation patterns.

LC-MS is a highly sensitive and specific technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of non-volatile compounds like flavonoid glycosides.

The analysis of plant extracts has identified a compound referred to as an "this compound isomer" with a molecular formula of C₃₀H₂₆O₁₂. High-Resolution Chemical Ionization Mass Spectrometry (HRCI-MS) of this compound has shown a protonated molecular ion [M+1]⁺ at an m/z of 579.151, which corresponds to the calculated value of 579.150 for the molecular formula C₃₀H₂₆O₁₂. mdpi.com

LC-MS/MS, which involves tandem mass spectrometry, can provide further structural information through the fragmentation of the parent ion. The fragmentation pattern can reveal the loss of the sugar moiety and the p-coumaroyl group, helping to confirm the structure of the aglycone and the nature of the substituents. However, detailed LC-MS/MS fragmentation data for this compound is not extensively reported in the available literature.

Gas chromatography-mass spectrometry is a technique that separates volatile and thermally stable compounds before their detection by a mass spectrometer. Due to the low volatility of flavonoid glycosides like this compound, direct analysis by GC-MS is generally not feasible.

To make such compounds amenable to GC-MS analysis, a derivatization step is required to increase their volatility. This typically involves the conversion of polar hydroxyl groups into less polar silyl (B83357) or methyl ethers. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

While GC-MS has been used extensively for the analysis of other, more volatile compounds in Echinacea extracts, such as alkamides, there is no specific literature detailing the GC-MS analysis of derivatized this compound. The general procedure would involve the extraction of this compound, followed by a derivatization reaction, and then injection into the GC-MS system. The resulting mass spectrum of the derivatized this compound would show a molecular ion corresponding to the derivatized molecule and a fragmentation pattern that could be used for identification.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique used for the characterization of complex molecular compositions in botanical samples. nih.gov This method has significant potential for the analysis of Echinacea species, including confirming sample composition, identifying adulteration, and rapidly screening plant material for phytochemical profiles. nih.gov

In a typical MALDI-TOF MS analysis of Echinacea samples, extracts from various plant parts (such as roots, leaves, stems, and flowers) are prepared and mixed with a matrix material. nih.gov This mixture is then subjected to a laser beam, which causes the desorption and ionization of the analyte molecules. The time it takes for these ions to travel through a flight tube to a detector is measured, which allows for the determination of their mass-to-charge ratio (m/z). nih.gov

Research involving automated, high-throughput processing methods coupled with MALDI-TOF MS has demonstrated the ability to differentiate Echinacea species based on their unique mass profiles. nih.gov Analysis of Echinacea samples in the 50–600 m/z range has successfully detected over 200 small-molecule compounds. nih.gov The reproducibility of this technique is a key advantage, with triplicate analyses of Echinacea samples showing high consistency in the resulting mass spectra. nih.gov These spectral "fingerprints" are characteristic of the complex molecular makeup of the sample and are instrumental in quality control for botanical products. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the qualitative and quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. In the context of Echinacea analysis, UV-Vis spectroscopy serves as a rapid and straightforward method to characterize extracts and identify the presence of certain classes of compounds, such as phenolic acids and flavonoids. researchgate.net

The principle of UV-Vis spectroscopy is based on the measurement of the absorption of light by a sample at various wavelengths. When a beam of UV-Vis light is passed through a solution containing the analyte, the molecules absorb energy at specific wavelengths, causing electronic transitions. The resulting spectrum is a plot of absorbance versus wavelength.

Studies on extracts from aromatic plants, including those with compounds similar to those in Echinacea, have shown characteristic absorption peaks in the UV region (220-280 nm) and in the range of 330-420 nm, which correspond to phenolic acids and their derivatives like flavones and flavonols. researchgate.net For instance, analysis of Echinacea purpurea extracts used in the synthesis of nanoparticles has been monitored using UV-Vis spectroscopy. researchgate.net While this technique may not provide detailed structural information on its own, it is valuable for creating a "fingerprint" of an extract and for quantifying total phenolic or flavonoid content when used with appropriate standards. academicjournals.org The simplicity, speed, and cost-effectiveness of UV-Vis spectroscopy make it a useful tool in the initial stages of phytochemical analysis. academicjournals.orgbiomedpharmajournal.org

Wavelength Range (nm)Corresponding Compound Class
220-280Phenolic Acids
330-420Flavonoids (Flavones, Flavonols)

This table is based on general findings for plant extracts containing phenolic compounds. researchgate.net

Infrared (IR) Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy (FT-IR))

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared Spectroscopy (FT-IR), is a non-destructive analytical technique that provides information about the functional groups present in a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

FT-IR has been successfully applied to the analysis of Echinacea for both qualitative and quantitative purposes. For example, Attenuated Total Reflectance (ATR)-IR spectroscopy has been developed as a rapid method for determining the echinacoside (B191147) content in the roots of Echinacea angustifolia and Echinacea pallida. nih.gov This approach, combined with chemometrical analysis, provides a fast alternative to more time-consuming methods like HPLC. nih.gov

The FT-IR spectrum of an Echinacea purpurea ethanol (B145695) extract reveals several characteristic absorption bands that correspond to specific functional groups within its constituent molecules. researchgate.net Analysis of these spectra allows for the identification of key chemical moieties.

Wavenumber (cm⁻¹)Vibrational ModeCorresponding Functional Group/BondSource
1742StretchingC=O (Carbonyl) researchgate.net
1614StretchingAromatic C=C researchgate.net
1385.92BendingO-H (Polyphenolic group) researchgate.net
1118StretchingC-N (Aliphatic amines) or C-O (Alcohols/Phenols) researchgate.net

The FT-IR spectrum provides a molecular fingerprint that can be used to identify the substance and to study its chemical structure. The presence of bands for hydroxyl, carbonyl, and aromatic groups is indicative of the complex phenolic and polysaccharide nature of compounds found in Echinacea. researchgate.netplos.orgmyfoodresearch.com

Chemical Characterization Techniques for Specific Compound Classes

Monosaccharide Composition and Linkage Analysis (for Polysaccharides)

The analysis of monosaccharide composition is a fundamental step in the structural characterization of polysaccharides, such as those found in the this compound complex. researchgate.net This process is crucial for understanding the bioactivity of these macromolecules and for quality control purposes. researchgate.net The analysis typically involves two main stages: hydrolysis of the polysaccharide into its constituent monosaccharides, followed by the detection and quantification of these monomers. researchgate.net

A common method for hydrolysis is acid hydrolysis, often using trifluoroacetic acid (TFA), which cleaves the glycosidic linkages between the sugar units. researchgate.net However, care must be taken as hydrolysis conditions can sometimes lead to the degradation of the released monosaccharides, affecting the accuracy of the results. researchgate.net

Following hydrolysis, the liberated monosaccharides are often derivatized to improve their detection by chromatographic methods. A widely used derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.gov The PMP-labeled monosaccharides can then be analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection. nih.gov Alternatively, the monosaccharides can be converted into volatile derivatives for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Research on polysaccharides from various natural sources has identified a range of common monosaccharides. While glucose is often a major component, forming the backbone of many polysaccharides, other sugars such as galactose, arabinose, xylose, and mannose are frequently present and can be critical for the polysaccharide's biological activity. nih.govnih.gov

MonosaccharideAbbreviationCommonly found in natural polysaccharides
GlucoseGlcYes
GalactoseGalYes
ArabinoseAraYes
XyloseXylYes
MannoseManYes
RhamnoseRhaYes
FucoseFucYes

This table represents common monosaccharides found in natural sources and analyzed via these techniques. researchgate.netnih.gov

Enzymatic Digestion for Polysaccharide Structure Elucidation

Enzymatic digestion is a highly specific and selective method used to elucidate the structure of complex polysaccharides. nih.gov This technique employs enzymes, such as endo-rhamnosidase, that can cleave specific glycosidic bonds within the polysaccharide chain. nih.gov The use of enzymes offers a gentle alternative to chemical methods, which can be less specific and may alter the structure of the resulting fragments. nih.gov

The process involves treating the polysaccharide with a specific enzyme under controlled conditions (e.g., pH, temperature). The enzyme breaks the large polysaccharide into smaller oligosaccharide fragments. nih.gov These fragments can then be separated and analyzed using techniques like High-Performance Gel Permeation Chromatography (HPGPC) and mass spectrometry to determine their size, sequence, and linkage patterns. nih.gov

Biosynthesis and Regulation of Echinacea Secondary Metabolites

Factors Influencing Secondary Metabolite Accumulation

Organ-Specific and Phenological Variations

The concentration and composition of secondary metabolites in Echinacea plants exhibit significant variation depending on the specific plant organ and its phenological (developmental) stage wikipedia.orgwikidata.orgnih.govfishersci.ca.

Organ-Specific Variations: Different parts of the Echinacea plant accumulate varying levels of key compounds. For example, caffeic acid derivatives are generally more abundant in the above-ground parts of the plant. Chicoric acid is considered the most predominant phenolic component in the root and petiole of Echinacea purpurea fishersci.ca. High concentrations of chicoric acid are also found in the flowers of E. purpurea fishersci.ca. Echinacoside (B191147), a distinctive secondary metabolite, is particularly abundant in the roots of Echinacea angustifolia and Echinacea pallida, but only present in trace amounts in Echinacea purpurea wikidata.org.

Alkylamides also show organ-specific distribution. The highest concentrations of total alkylamides, particularly C12 diene-diyne alkylamides, are typically found in the roots nih.gov. Moderate concentrations have also been noted in the receptacles of mature flower heads, and particularly high concentrations in petals and disc flowers wikipedia.org. The C11 diene-diyne concentrations, however, are highest in vegetative stems nih.gov.

The following table illustrates typical variations in key secondary metabolites across different organs of Echinacea species:

Compound ClassCompound NamePredominant Organ(s)Echinacea Species (Examples)Reference
Caffeic Acid DerivativesChicoric AcidRoots, Petioles, FlowersE. purpurea fishersci.ca
EchinacosideRootsE. angustifolia, E. pallida wikidata.org
AlkylamidesTotal AlkylamidesRoots, Petals, Disc Flowers, ReceptaclesE. angustifolia, E. purpurea (various isomers) wikipedia.orgnih.gov
C11 Diene-diyneVegetative StemsEchinacea species nih.gov

Controlled Cultivation Conditions (e.g., Hydroponics, Bioreactors)

Controlled cultivation conditions, such as hydroponics and bioreactors, offer significant advantages for optimizing the production of Echinacea secondary metabolites by providing consistent secondary metabolite profiles, year-round cultivation, and reduced microbial contamination wikipedia.org.

Hydroponics: Hydroponic systems allow for precise control over the growing environment, including nutrient availability, water, and physical parameters. Studies have shown that Echinacea angustifolia cultivated hydroponically can achieve higher cichoric acid content, and Echinacea purpurea can reach greater secondary metabolite concentrations when grown in deep-flow solution culture compared to traditional soil-based methods. This system offers benefits like year-round production and minimal environmental contamination. However, it is important to note that while hydroponics can increase biomass production, the concentration of certain marker compounds, such as echinacoside, may not always reach the minimum quality standards required for industrial dry extract production. Different hydroponic systems and nutrient solution ratios (e.g., NO3-/NH4+ ratio) can influence the content of phenolic compounds, with deep-flow solution culture being optimal for E. purpurea growth.

Bioreactors: Bioreactors, particularly those utilizing adventitious or hairy root cultures, have emerged as a promising technology for large-scale production of Echinacea secondary metabolites wikipedia.org. Hairy root cultures of commercially important Echinacea species (e.g., E. purpurea, E. angustifolia) produce high levels of secondary metabolites, including polysaccharides, alkylamides, and caffeic acid derivatives (CADs) wikipedia.org.

Bioreactor systems can significantly increase biomass yield, often up to 10 times that of field-grown plants within a shorter period (e.g., 5 weeks), along with higher levels of active phytochemicals like CADs, echinacoside, and cynarin (B1669657) wikipedia.org. Optimization of inoculum density and aeration rate in bioreactors has been shown to maximize biomass accumulation and metabolite content. For example, in Echinacea purpurea adventitious root cultures in balloon-type airlift bioreactors, an inoculum density of 7 g/L fresh weight and an aeration volume of 0.1 vvm resulted in the highest increment of biomass and metabolite content, including significant levels of phenolics, flavonoids, and cichoric acid.

Elicitation methods, such as ultrasound treatment, have also been explored in bioreactor settings to enhance secondary metabolite production. Studies with E. purpurea hairy roots in bioreactors demonstrated that ultrasound treatment could significantly increase both fresh weight and cichoric acid content, potentially linked to increased phenylalanine ammonia-lyase (PAL) activity wikipedia.org. Co-culturing adventitious roots of different Echinacea species in bioreactors can further increase the production of biomass and bioactives, sometimes even leading to the synthesis of metabolites absent in single-species cultures.

Mechanistic Studies of Bioactive Compounds in Experimental Models

Immunomodulatory Mechanisms (In Vitro and Preclinical In Vivo Models)

The immunomodulatory properties of Echinacin, a prominent compound derived from Echinacea species, have been the subject of extensive research. These investigations, utilizing both cell culture (in vitro) and animal (in vivo) models, have begun to elucidate the complex mechanisms through which this compound influences the immune system.

Modulation of Innate Immune Cell Activity

This compound has demonstrated significant effects on the key players of the innate immune system, including macrophages, neutrophils, and natural killer (NK) cells.

Macrophage Activation: In vitro studies have shown that purified polysaccharide fractions from Echinacea purpurea can strongly activate macrophages. thieme-connect.com This activation is a direct effect and does not require the presence of other immune cells like lymphocytes. thieme-connect.com Activated macrophages exhibit enhanced extracellular cytotoxicity against tumor cells and increased production and secretion of reactive oxygen species and interleukin-1. thieme-connect.com Furthermore, Echinacea extracts have been shown to stimulate the production of various cytokines, including IL-6, TNF, and IL-12, from murine peritoneal macrophages. researchgate.net This activation of the innate immune response by an endotoxin-free Echinacea purpurea extract has also demonstrated efficacy in vivo, leading to a reduction in bacterial load during Listeria monocytogenes infection. researchgate.net

Neutrophil Phagocytosis: The immunostimulant activity of Echinacea purpurea preparations is attributed in part to the activation of phagocytosis. nih.gov Studies have indicated that the administration of the plant enhances innate immunity by activating neutrophils, among other immune cells. nih.gov An in vitro study using chemiluminescence as an indicator of phagocytic activity demonstrated that an Echinacea extract (this compound) influenced the phagocytic activity of granulocytes, which include neutrophils. nih.gov The effect was found to be dependent on the dose and the specific methods applied in the study. nih.gov

Natural Killer (NK) Cell Activity: Research has highlighted the ability of Echinacea purpurea extract to enhance NK cell activity in vivo. nih.govacs.org Oral administration of the extract in mice led to increased NK cell activity, which is crucial for the early response against viral infections and tumor cells. acs.orgnih.govnih.gov This enhancement of NK cell function is linked to the upregulation of Major Histocompatibility Complex (MHC) II and a Th1-type CD4+ T cell response. nih.govacs.orgnih.govnih.gov

Table 1: Effects of this compound on Innate Immune Cell Activity This table is interactive. You can sort and filter the data by clicking on the column headers.

Immune Cell Type Observed Effect Key Findings Model System References
Macrophages Activation, Enhanced Cytotoxicity, Increased Cytokine Production Direct activation by polysaccharide fractions, leading to tumor cell killing and secretion of reactive oxygen species and interleukins. In vitro (murine peritoneal macrophages), In vivo (mice) thieme-connect.comresearchgate.net
Neutrophils Enhanced Phagocytosis Increased phagocytic activity of granulocytes. In vitro (human granulocytes) nih.govnih.gov
Natural Killer (NK) Cells Enhanced Cytotoxic Activity Increased NK cell activity, associated with upregulation of MHC II and Th1 response. In vivo (mice) nih.govacs.orgnih.govnih.gov

Cytokine Production Regulation

This compound plays a dual role in regulating the production of cytokines, which are critical signaling molecules of the immune system. It can both stimulate and inhibit the production of various cytokines, depending on the context of the immune response.

Tumor Necrosis Factor-alpha (TNF-α): Echinacea extracts have been shown to modulate TNF-α production in multiple studies. Alkylamides from Echinacea can induce the expression of TNF-α mRNA in primary human monocytes and macrophages. mdpi.com However, these same compounds can also inhibit lipopolysaccharide (LPS)-stimulated TNF-α protein production in the early phase of the response. mdpi.com In other experimental setups, Echinacea purpurea root extract was found to increase TNF-α production by activated murine splenocytes in a dose-dependent manner. nih.gov Conversely, some alcohol extracts of Echinacea have been shown to inhibit TNF-α release from macrophages. nih.gov

Interleukin-10 (IL-10): IL-10 is an anti-inflammatory cytokine, and its regulation by this compound is complex. Some studies indicate that Echinacea polysaccharides can enhance the production of IL-10. mdpi.com In contrast, other research has shown a decrease in IL-10 levels in certain models. researchgate.net The multifaceted nature of IL-10, which can have both immunosuppressive and immunostimulatory functions, makes the interpretation of these findings context-dependent. mdpi.com A systematic review suggests that Echinacea supplementation may be associated with an increase in the anti-inflammatory cytokine IL-10.

Interleukin-1β (IL-1β): Aqueous extracts of Echinacea purpurea have been found to stimulate macrophages to produce pro-inflammatory cytokines, including IL-1β. Purified polysaccharide fractions from the plant have also been shown to increase the production and secretion of interleukin-1 by macrophages. thieme-connect.com

Table 2: Regulation of Cytokine Production by this compound This table is interactive. You can sort and filter the data by clicking on the column headers.

Cytokine Effect Experimental Model Key Findings References
TNF-α Modulation (Induction and Inhibition) Human monocytes/macrophages, murine splenocytes Alkylamides induce mRNA but can inhibit LPS-stimulated protein. Root extract increases production. Alcohol extracts can be inhibitory. mdpi.comnih.govnih.gov
IL-10 Modulation (Enhancement and Decrease) Murine models, human macrophages Polysaccharides may enhance production. Some studies show a decrease. Systematic review suggests an overall increase. mdpi.comresearchgate.net
IL-1β Stimulation Macrophages Aqueous and polysaccharide extracts stimulate production. thieme-connect.com

Engagement with Cellular Receptors

The immunomodulatory effects of this compound are, in part, mediated by its interaction with specific cellular receptors, most notably the cannabinoid receptors.

Cannabinoid Receptors CB1 and CB2: Alkamides, a class of compounds found in Echinacea, exhibit structural similarities to anandamide, an endogenous cannabinoid ligand. This has led to investigations into their interaction with cannabinoid receptors. Studies have shown that alkamides from Echinacea angustifolia have a selective affinity for the CB2 receptor, which is predominantly found on immune cells. This interaction with CB2 receptors is considered a key molecular mechanism for the immunomodulatory actions of Echinacea alkamides. The activation of CB2 receptors by these compounds can modulate cytokine expression. mdpi.com While the primary interaction is with CB2 receptors, some activity at CB1 receptors has also been reported.

Signal Transduction Pathway Modulation

This compound influences immune cell function by modulating various intracellular signal transduction pathways that are crucial for transmitting signals from the cell surface to the nucleus, ultimately leading to changes in gene expression.

MAPK and JNK Pathways: The upregulation of TNF-α mRNA by Echinacea alkylamides is mediated through the p38/MAPK and JNK signaling pathways. mdpi.com Furthermore, Echinacea purpurea extracts have been shown to initiate a signaling cascade in macrophages that involves ERK, p38, and JNK. researchgate.net

cAMP Pathway: The induction of TNF-α gene expression by Echinacea alkylamides has been linked to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com

NF-κB and ATF-2/CREB-1 Activation: The activation of the transcription factor NF-κB is a central event in the inflammatory response. Echinacea polysaccharides have been shown to alleviate LPS-induced lung injury by inhibiting the activation of the TLR4/NF-κB signaling pathway. In contrast, other studies have shown that Echinacea extracts can lead to the activation of NF-κB in macrophages. researchgate.net The modulation of TNF-α expression by alkylamides also involves the activation of NF-κB and ATF-2/CREB-1. mdpi.com Erinacine C, a compound with structural similarities to some components of Echinacea, has been shown to down-regulate NF-κB activation.

Transcription Factor Modulation

PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation. Certain alkamides from Echinacea have been found to activate PPARγ. acs.orgmdpi.com For instance, undeca-2E-ene-8,10-diynoic acid isobutylamide, an alkamide from Echinacea angustifolia, inhibits IL-2 secretion in T cells through a PPARγ-dependent mechanism. This suggests that the immunomodulatory effects of some Echinacea compounds may be mediated, at least in part, through the activation of this transcription factor.

Antimicrobial Mechanisms (In Vitro and Preclinical Models)

In addition to its immunomodulatory effects, this compound has demonstrated direct antimicrobial activity in various experimental models. Key bioactive compounds such as alkamides, caffeic acid derivatives, flavonoids, and polysaccharides contribute to these effects.

The antibacterial activity of Echinacea has been observed against respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Legionella pneumophila, as well as skin pathogens such as Staphylococcus aureus and Propionibacterium acnes. One of the proposed mechanisms is the inhibition of microbial enzymes that are essential for processes like cell wall synthesis and nucleic acid production, thereby hindering microbial growth. nih.gov Furthermore, Echinacea extracts can prevent the formation of biofilms, which are protective layers that bacteria form to evade the immune system and resist antibiotics.

Echinacea also exhibits antiviral properties against a range of viruses, including herpes simplex virus, influenza virus, and rhinovirus. The antiviral mechanisms include the inhibition of viral entry into host cells. nih.gov Compounds like caffeic acid derivatives and flavonoids can bind to viral surface proteins or host cell receptors, blocking the attachment of the virus. nih.gov

Bacterial Cell Wall and Membrane Disruption

A primary antibacterial mechanism of compounds found in Echinacea involves the disruption of the microbial cell membrane. nih.gov This action is principally attributed to hydrophobic constituents known as alkamides. nih.gov These molecules can integrate into the lipid bilayers of bacterial membranes, which leads to structural instability and increased permeability, ultimately resulting in cell death. nih.govresearchgate.net Further studies focusing on the antifungal properties of alkamides have demonstrated that they also disrupt the fungal cell wall and membrane complex. researchgate.netnih.gov Research using synthetic alkamides on Saccharomyces cerevisiae (a model yeast) showed that these compounds lead to a significant increase in cell wall damage. nih.govcarleton.ca The membrane-disrupting activity of alkamides and Echinacea extracts has been confirmed in assays using liposomes, where they caused membrane leakage, an effect not seen with control agents that act on cell walls or protein synthesis. researchgate.netnih.gov

Some polyphenols within Echinacea, such as p-coumaric acid, exhibit a dual mode of action by both disrupting the bacterial cell membrane and binding to the bacterium's genomic DNA, thereby inhibiting essential cellular functions. nih.gov

Viral Entry Inhibition into Host Cells

Compounds from Echinacea demonstrate significant antiviral activity by inhibiting the entry of viruses into host cells, a critical first step in the infection process. nih.govresearchgate.net This inhibition is mediated by several types of molecules. Caffeic acid derivatives, including chicoric acid and echinacoside (B191147), as well as flavonoids like quercetin (B1663063) and kaempferol, can bind to viral surface proteins or host cell receptors. nih.govresearchgate.net This binding action effectively blocks the virus from attaching to the host cell. nih.gov

Furthermore, these compounds can interfere with the viral envelope, disrupting the fusion process required for the virus to inject its genetic material into the host cell. nih.gov For enveloped viruses such as influenza, Echinacea purpurea extracts have been found to inhibit the virus's hemagglutinin and neuraminidase proteins, which are molecular targets essential for viral entry and spread. researchgate.netnih.gov Studies have shown that both an ethanolic extract of Echinacea purpurea and its characteristic compound, chicoric acid, can effectively hinder the attachment of H1N1 and influenza B viruses to host cell receptors. nih.gov

Table 1: Inhibitory Activity of Echinacea purpurea Extract (EPE) and Chicoric Acid (CA) on Viral Neuraminidase
TreatmentVirusNeuraminidase Inhibition (%)
EPE (1,000 µg/mL)H1N1~50%
CA (189.75 µg/mL)H1N1~45%
EPE (1,000 µg/mL)Influenza B~60%
CA (189.75 µg/mL)Influenza B~55%
Data derived from neuraminidase inhibition assays showing the efficacy of Echinacea purpurea extract and chicoric acid. nih.gov

Inhibition of Viral Enzymes (e.g., HIV-1 Integrase)

Beyond preventing viral entry, specific compounds within Echinacea can disrupt viral replication by inhibiting essential viral enzymes. nih.gov A notable example of this is the inhibition of the human immunodeficiency virus type 1 (HIV-1) integrase. nih.govmdpi.com This enzyme is critical for the virus's life cycle, as it catalyzes the integration of viral DNA into the host cell's genome. nih.govmdpi.com Research has identified that chicoric acid and its derivatives, found in Echinacea, are potent inhibitors of this enzyme, thereby blocking a crucial step in HIV-1 replication. nih.govmdpi.com While studies have evaluated potential interactions between Echinacea extracts and prescribed antiretroviral drugs, the direct inhibitory effect on HIV-1 integrase is specifically linked to chicoric acid. mdpi.comresearchgate.netresearchgate.net

Synergistic Effects with Conventional Antimicrobials

Clinical research suggests that the use of Echinacea can reduce the need for conventional antibiotic therapies by preventing respiratory tract infections (RTIs) and their complications, such as pneumonia, sinusitis, and tonsillitis. nih.govresearchgate.net A meta-analysis of clinical studies found that Echinacea use significantly reduced the risk of requiring antibiotic treatment. nih.gov The mechanism for this is believed to be indirect; by preventing the initial viral infection, Echinacea reduces the opportunity for secondary bacterial infections that would necessitate antibiotics. nih.gov

In experimental models, Echinacea extracts have been shown to prevent the formation of bacterial biofilms. nih.govresearchgate.net Biofilms are protective layers that bacteria create to shield themselves from immune responses and antimicrobial drugs. nih.govresearchgate.net By inhibiting biofilm formation, Echinacea compounds can make bacteria more susceptible to conventional antibiotic treatments, suggesting a potential for synergistic effects. nih.gov However, further research is required to fully elucidate the specific synergistic interactions and mechanisms between isolated Echinacea compounds and conventional antibiotics. nih.gov

Anti-inflammatory Mechanisms (In Vitro and Preclinical Models)

In addition to their antimicrobial activities, compounds from Echinacea exhibit anti-inflammatory properties by modulating key pathways involved in the inflammatory response.

Inhibition of Prostaglandin (B15479496) Biosynthesis

A key anti-inflammatory mechanism of Echinacea is the inhibition of prostaglandin biosynthesis. nih.gov Prostaglandin E2 (PGE2) is a critical mediator involved in pain and inflammation. nih.gov Studies using lipopolysaccharide (LPS)-stimulated mouse macrophage cells (RAW264.7) have shown that ethanol (B145695) extracts from several Echinacea species, including E. angustifolia and E. pallida, can significantly inhibit the production of PGE2. nih.govnih.gov This inhibitory action has been largely attributed to the alkamides present in the extracts. nih.gov Further investigation using various chemically synthesized alkamides confirmed their dose-dependent inhibitory effect on PGE2 production. nih.govnih.gov

Table 2: Inhibition of Prostaglandin E₂ (PGE₂) Production by Synthesized Echinacea Alkamides
Alkamide CompoundInhibition at 50 µMInhibition at 25 µMInhibition at 10 µM
Bauer alkamide 8SignificantSignificantNot Significant
Bauer alkamide 12A analogueSignificantSignificantNot Significant
Bauer alkamide 14SignificantSignificantSignificant
Chen alkamide 2SignificantSignificantNot Significant
Chen alkamide 2 analogueSignificantSignificantNot Significant
Results from an enzyme immunoassay on LPS-stimulated RAW264.7 mouse macrophage cells treated with various synthesized alkamides. nih.govnih.gov

Modulation of Arachidonic Acid Metabolism

The inhibition of prostaglandin synthesis is a direct result of the modulation of arachidonic acid metabolism. nih.govmdpi.com Arachidonic acid, a fatty acid released from cell membranes during an inflammatory stimulus, serves as the precursor for the synthesis of various eicosanoids, including prostaglandins. youtube.comyoutube.com This conversion is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov The production of PGE2 is a key part of the COX pathway of arachidonic acid metabolism. mdpi.comyoutube.comyoutube.com By inhibiting the production of PGE2, the alkamides found in Echinacea are effectively modulating the arachidonic acid cascade, likely through interaction with the COX enzymes. nih.gov This action reduces the output of pro-inflammatory mediators derived from this metabolic pathway.

Antioxidant Mechanisms (In Vitro)

The antioxidant properties of compounds derived from Echinacea species have been the subject of various in vitro investigations. These studies often utilize extracts containing a complex mixture of phytochemicals, including the polysaccharide complex sometimes referred to as this compound, as well as phenolic compounds like cichoric acid, caftaric acid, and echinacoside. The antioxidant activity is typically assessed through a variety of assays that measure the capacity of these compounds to scavenge free radicals and inhibit oxidative processes.

One of the primary mechanisms by which Echinacea constituents exert their antioxidant effects is through the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method to evaluate this capacity. Studies have demonstrated that extracts from different parts of Echinacea purpurea, including the roots and aerial parts, exhibit significant DPPH radical scavenging activity. This activity is often correlated with the concentration of phenolic compounds present in the extracts.

Table 1: In Vitro Antioxidant Activity of Echinacea purpurea Extracts

Assay Plant Part Key Findings Reference
DPPH Radical Scavenging Roots and Aerial Parts Significant scavenging activity, correlated with total phenolic content.
FRAP Roots and Aerial Parts Demonstrated considerable ferric reducing power.
TEAC Roots and Aerial Parts Showed notable ABTS radical cation scavenging ability.
Hydroxyl Radical Scavenging Roots Extracts exhibited the ability to neutralize hydroxyl radicals.
Superoxide (B77818) Radical Scavenging Roots Extracts demonstrated scavenging activity against superoxide radicals.

Cellular Effects (e.g., Cytotoxicity of Polyacetylenes and Polyenes in Cancer Cell Lines)

Beyond their antioxidant effects, certain compounds isolated from Echinacea species, particularly polyacetylenes and polyenes, have demonstrated cytotoxic activity against various cancer cell lines in vitro. These findings suggest a potential role for these compounds in cancer research, although the mechanisms are still under investigation.

Research has focused on the cytotoxic effects of specific polyacetylenes isolated from Echinacea. For instance, studies have shown that certain polyacetylenes can induce apoptosis (programmed cell death) in tumor cells. The lipophilic nature of these compounds allows them to penetrate cellular membranes and interact with intracellular targets, leading to the activation of apoptotic pathways.

The cytotoxicity of these compounds has been evaluated against a range of human cancer cell lines. For example, some Echinacea-derived polyacetylenes have exhibited significant growth-inhibitory effects on pancreatic and colorectal cancer cells. The mechanism of action is thought to involve the induction of cellular stress and the disruption of key signaling pathways necessary for cancer cell survival and proliferation.

It is important to note that the cytotoxic activity can vary significantly depending on the specific chemical structure of the polyacetylene or polyene. The number and position of double and triple bonds within the carbon chain, as well as the presence of other functional groups, can all influence the compound's biological activity. The research in this area is ongoing, with a focus on identifying the most potent compounds and elucidating their precise molecular targets within cancer cells.

Table 2: Cytotoxic Effects of Echinacea-Derived Compounds on Cancer Cell Lines

Compound Class Cancer Cell Line Observed Effect Reference
Polyacetylenes Pancreatic Cancer Cells (Panc-1) Significant growth inhibition and induction of apoptosis.
Polyacetylenes Colorectal Cancer Cells (Colo-205) Demonstrated cytotoxic activity.
Alkamides Leukemia Cells (Jurkat) Induction of apoptosis.

Structure Activity Relationship Sar Studies

Correlation Between Chemical Structure and Biological Activity

The biological activities attributed to Echinacea extracts, and by extension its isolated compounds like Echinacin, are often a result of the synergistic action of various secondary metabolites, including alkamides, caffeic acid derivatives (such as Echinacoside (B191147) and chicoric acid), polysaccharides, and essential oils. SAR studies have begun to pinpoint the structural features responsible for specific effects.

Immunomodulation

Immunomodulatory effects of Echinacea constituents are well-documented, involving the activation of phagocytosis, stimulation of fibroblasts, and enhancement of leukocyte mobility. flybase.orgthegoodscentscompany.com

Alkamides: These lipophilic compounds are crucial for the immunomodulatory properties of Echinacea extracts. flybase.orgthegoodscentscompany.com Studies suggest that the unsaturated lipophilic chains of alkamides are necessary for their interaction with cannabinoid receptor type 2 (CB2), which is ubiquitous in immune cells. nih.gov Modifications to these chains, such as the introduction of polar functionalities through liver enzyme metabolism, can significantly alter or diminish their immunomodulatory activity. nih.gov The 2-methylbutylamide moiety, for instance, has been identified as important for the partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ) by certain alkamides. thegoodscentscompany.com

Caffeic Acid Derivatives: Compounds like Echinacoside (PubChem CID: 5281771) and chicoric acid (PubChem CID: 5281764) contribute to the immunomodulatory profile. Echinacoside's structure-activity relationship highlights the importance of phenolic hydroxyl groups for its antioxidant activities, which can indirectly support immune function. fishersci.ca Chicoric acid is known to stimulate phagocytosis and inhibit hyaluronidase. wikipedia.org

Polysaccharides: Isolated polysaccharides from Echinacea purpurea have been shown to stimulate the cytotoxic activity of macrophages and induce the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1 from human and mouse macrophages in vitro. uni.lu

Antimicrobial Effects

Echinacea species exhibit antibacterial, antiviral, and antifungal properties, largely attributed to their active chemical compounds. flybase.orgthegoodscentscompany.com

This compound and Echinacoside: Echinacoside has demonstrated weak antibiotic activity in vitro against Staphylococcus aureus and Streptococci. nih.govnorman-network.com While specific details for this compound (CID 6439941) are less detailed in search results regarding direct antimicrobial SAR, its presence alongside Echinacoside in some studies suggests a potential role.

Caffeic Acid Derivatives: The antimicrobial activity of caffeic acid derivatives, including chicoric acid, is thought to stem from the presence of hydroxyl groups in their phenolic rings. thegoodscentscompany.comnorman-network.com These compounds can inhibit microbial enzymes essential for survival and replication, such as those involved in cell wall synthesis and nucleic acid production. wikidata.org

Essential Oils: Components of Echinacea purpurea essential oils, such as β-caryophyllene (PubChem CID: 5281515) and α-pinene (PubChem CID: 82227), are believed to be major contributors to the plant's antimicrobial activity. thegoodscentscompany.com

Cytotoxicity

Echinacea extracts have shown cytotoxic effects, particularly against certain cancer cell lines. flybase.org

Polyacetylenes and Polyenes: Studies on Echinacea pallida roots have revealed a correlation between the hydrophobicity of polyacetylenes and polyenes and their cytotoxic activity. Hydroxylated compounds (e.g., 8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-one, 8-hydroxy-pentadeca-(9E,13Z)-dien-11-yn-2-one) exhibited low cytotoxicity, whereas more hydrophobic dicarbonylic polyacetylenes (e.g., pentadeca-(9E)-ene-11,13-diyne-2,8-dione) and polyenes (e.g., pentadeca-(9E,13Z)-dien-11-yne-2,8-dione) displayed moderate activity against MIA PaCa-2 human pancreatic adenocarcinoma cells. fishersci.se This suggests that increased hydrophobicity enhances the cytotoxic potential of these compounds.

Table 1: Correlation Between Chemical Structure and Biological Activity of Echinacea Compounds

Compound Class / Specific CompoundKey Structural FeaturesBiological ActivityResearch Findings
Alkamides Unsaturated lipophilic chains, 2-methylbutylamide moietyImmunomodulation (CB2 agonism, PPARγ partial agonism)Essential for CB2 interaction; polar functionalities reduce activity upon metabolism. thegoodscentscompany.comnih.govbidd.group
Echinacoside (CID 5281771)Phenolic hydroxyl groupsAntioxidant, Weak AntibioticPhenolic hydroxyls are crucial for antioxidant activity; weak in vitro activity against S. aureus and Streptococci. fishersci.canih.govnorman-network.com
Chicoric Acid (CID 5281764)Hydroxyl groups in phenolic ringsImmunomodulation (phagocytosis stimulation), Antimicrobial (antibacterial, antiviral, antifungal)Stimulates phagocytosis, inhibits microbial enzymes. thegoodscentscompany.comwikipedia.orgnorman-network.comwikidata.org
Polyacetylenes & Polyenes Hydrophobicity (e.g., dicarbonylic forms)CytotoxicityMore hydrophobic structures show moderate cytotoxicity against cancer cells. fishersci.se
β-Caryophyllene (CID 5281515)Sesquiterpene structureAntimicrobialMajor contributor to antimicrobial activity of essential oils. thegoodscentscompany.com
α-Pinene (CID 82227)Monoterpene structureAntimicrobialMajor contributor to antimicrobial activity of essential oils. thegoodscentscompany.com
δ-Cadinene (CID 10223)Sesquiterpene structureImmunomodulationPharmacophore mapping suggests MAPK targets. thegoodscentscompany.com

Identification of Pharmacophores and Active Moieties

Pharmacophores represent the essential molecular features required for a compound to exert a specific biological activity by interacting with a biological target.

For alkamides , the unsaturated lipophilic chains are critical for their interaction with CB2 receptors. nih.gov The 2-methylbutylamide moiety has been specifically implicated in the PPARγ partial agonism. thegoodscentscompany.com

In caffeic acid derivatives like Echinacoside, the phenolic hydroxyl groups are identified as a crucial pharmacophoric element for their antioxidant properties. fishersci.ca Furthermore, the presence of free hydroxyls at C-3 and/or C-3' and a C2-C3 double bond significantly influence the activity of the 4'-hydroxyl group. fishersci.ca

Pharmacophore mapping studies have been employed to predict potential molecular targets for compounds like (+)-δ-cadinene (PubChem CID: 441005), a component of Echinacea purpurea essential oil, suggesting interactions with MAPK targets. thegoodscentscompany.com This highlights the use of computational methods in identifying pharmacophores.

Ligand-Receptor Interaction Studies

Ligand-receptor interaction studies provide insights into how this compound and related compounds bind to specific biological macromolecules to elicit their effects.

Endocannabinoid System: Alkamides from Echinacea species have been shown to act as agonists at cannabinoid receptor type 2 (CB2) but not CB1 receptors. nih.govbidd.group This interaction is a key mechanism for their reported pain management and immunomodulatory effects. bidd.group The efficacy of these interactions is dependent on the structural integrity of the alkylamides; liver enzyme-mediated oxidation, which introduces polar functionalities onto the unsaturated alkyl chains, can decrease their affinity for CB2 receptors and consequently reduce their immunomodulatory activity. nih.gov

Viral RNA-dependent RNA Polymerases (RdRp): In silico studies have explored the binding affinities of various Echinacea compounds to viral enzymes. This compound (PubChem CID: 6439941), alongside Echinacoside (PubChem CID: 5281771), Rutin, Cynaroside, Quercetagetin 7-glucoside, and Kaempferol-3-glucoside, has been theoretically shown to bind to the Japanese encephalitis virus (JEV) NS5 RdRp. guidetopharmacology.org Furthermore, this compound, Echinacoside, Rutin, and Cynaroside demonstrated a notable affinity for binding to the allosteric site of Zika virus (ZIKV) RDRP, forming strong hydrogen bonds with crucial residues. guidetopharmacology.org

Other Receptors: Echinacoside has also been predicted through in silico studies to bind to receptors such as Kelch-like ECH-associated protein 1 (Keap1) and receptor for advanced glycation end products (RAGE), influencing various pharmacological activities. fishersci.ca

Table 2: Key Ligand-Receptor Interactions of Echinacea Compounds

Compound Class / Specific CompoundTarget Receptor / EnzymeType of InteractionBiological OutcomeResearch Findings
Alkamides Cannabinoid Receptor Type 2 (CB2)AgonismImmunomodulation, Pain ManagementUnsaturated lipophilic chains are critical for binding; oxidation reduces affinity. nih.govbidd.group
Alkamides PPARγPartial AgonismGlucose uptake modulation2-methylbutylamide moiety is important. thegoodscentscompany.com
This compound (CID 6439941)JEV NS5 RdRp, ZIKV RDRPBinding/InhibitionAntiviral potentialIn silico studies show notable binding affinity and hydrogen bond formation. guidetopharmacology.org
Echinacoside (CID 5281771)JEV NS5 RdRp, ZIKV RDRP, Keap1, RAGEBinding/ModulationAntiviral potential, Pharmacological activitiesIn silico studies predict binding to multiple targets. fishersci.caguidetopharmacology.org
(+)-δ-Cadinene (CID 441005)MAPK targets (predicted)ModulationImmunomodulationPharmacophore mapping suggests interaction. thegoodscentscompany.com

Advanced Analytical and Standardization Methodologies for Echinacin Compounds

Chromatographic Quantification Techniques

Chromatographic methods are indispensable for separating and quantifying the various "Echinacin" compounds due to their complex chemical nature and the presence of multiple active constituents.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for the quantification of hydrophilic and lipophilic "this compound" compounds, particularly caffeic acid derivatives and alkylamides. cenmed.comnih.govcore.ac.uknih.govfishersci.seresearchgate.netnih.gov

Detailed Research Findings and Methodologies:

Phenolic Compounds: HPLC methods are routinely used to detect and quantify key phenolic compounds such as caftaric acid, chlorogenic acid, cichoric acid, cynarin (B1669657), and echinacoside (B191147) in Echinacea raw materials, extracts, and finished products. cenmed.com

A validated HPLC method for caftaric acid, chlorogenic acid, cynarin, echinacoside, and cichoric acid in Echinacea raw materials has been successfully extended to dry extract and liquid tincture products. This method demonstrated repeatability precision between 1.04% and 5.65% Relative Standard Deviation (RSD) and accuracy (spike recovery) between 90% and 114% for raw materials and 97% and 103% for finished products. cenmed.com

For phenolic analysis, gradient elution is often employed, typically using mobile phases consisting of sodium dihydrogen phosphate (B84403) (e.g., 50 mM at pH 2.80 with phosphoric acid) as solvent A and acetonitrile (B52724) (e.g., 1% 0.1 M phosphoric acid in acetonitrile) as solvent B. Detection is commonly performed at wavelengths such as 320 nm or 330 nm. fishersci.se

Cichoric acid is recognized as the most prominent phenolic component in Echinacea purpurea and serves as an important marker for standardization and quality control. cenmed.comnih.gov Echinacoside is the primary phenolic marker for Echinacea angustifolia and Echinacea pallida.

Studies have shown that enzymatic degradation can significantly reduce the measured levels of phenolic compounds during extraction, highlighting the importance of optimized sample preparation.

Alkylamides: HPLC is also effective for the determination of alkylamides. Methods have been developed for the simultaneous analysis of both caffeic acid derivatives and alkylamides. nih.govnih.govfishersci.seresearchgate.net

For Echinacea purpurea preparations, HPLC methods are described for the determination of cichoric acid and alkylamides, including dodecatetraenoic acid isobutylamides. Commercial samples have shown alkylamide content ranging from 0.1 to 1.8 mg/ml. fishersci.se

One method for alkylamides used a C18 column with a mobile phase of acetonitrile/water (containing 0.1% phosphoric acid) in a gradient elution, with detection at 205 nm.

Polysaccharides and Glycoproteins: HPLC with an evaporative light scattering detector (ELSD) has been developed for the quantitative analysis of polysaccharide and glycoprotein (B1211001) fractions in Echinacea species.

A method for quantifying polysaccharides/glycoproteins (PS/GP) involves precipitating Echinacea extracts with ethanol (B145695), followed by molecular weight filtration (e.g., 5-kDa cutoff) and HPLC-ELSD analysis. This method quantifies PS/GP as an arabinogalactan (B145846) equivalent. The method showed good linearity (r² = 0.99999) and repeatability (2.36% RSD).

Table 1: Typical Phenolic Compound Levels in Echinacea Species by HPLC

CompoundEchinacea purpurea Roots (Summer)Echinacea purpurea Tops (Summer)Echinacea angustifolia RootsEchinacea pallida Roots
Cichoric acid2.27%2.02%Not primary markerNot primary marker
EchinacosideNot primary markerNot primary marker1.04%0.34%
Caftaric acid0.40%0.82%PresentPresent
Chlorogenic acidPresentPresentPresentPresent
CynarinNot primary markerNot primary marker0.12%Not primary marker

Note: Values are mean percentages (w/w) and can vary based on harvest time, plant part, and extraction method. "Not primary marker" indicates that while the compound might be present, it's not considered a main characteristic marker for that species.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity, making it suitable for complex "this compound" extracts. wikidata.org

Detailed Research Findings and Methodologies:

UPLC coupled with diode array detection (DAD) and mass spectrometric (MS) detection has been developed for the analysis of alkylamides from Echinacea angustifolia and Echinacea purpurea roots, as well as commercial dietary supplements. This method can identify up to 24 alkylamides with an analysis time of 15 minutes.

UPLC-Q-TOF-MS analysis has been used to profile ethanolic extracts of Echinacea purpurea, identifying compounds such as caftaric acid, coutaric acid, cis-fertaric acid, chicoric acid, and various alkylamides (e.g., 2,4-undecadiene-8,10-diynoic acid isobutylamide, dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide).

An Ultra-High Performance Liquid Chromatography (UHPLC) system coupled with DAD and Orbitrap Exploris™ 120 Mass Spectrometer has been used for qualitative and quantitative analysis of phenolic compounds in Echinacea angustifolia root hydroalcoholic extract. The method utilized a reversed-phase C18 column and a gradient elution with water and methanol (B129727) (both with 0.1% formic acid) as mobile phases, at a flow rate of 0.2 mL/min over 35 minutes.

UPLC methods have been developed and validated for the quantification of caffeic acid derivatives, including chicoric acid, caftaric acid, and chlorogenic acid, in commercial dried extracts of Echinacea purpurea.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is primarily used for the analysis of volatile and semi-volatile components present in Echinacea extracts, such as essential oils, fatty acids, and terpenes. wikidata.orgwikipedia.org

Detailed Research Findings and Methodologies:

GC-MS analysis has revealed the presence of various organic compounds in Echinacea purpurea root extracts, including alcohols, organic acids, sugars, fatty acids and alcohols, triterpenes, and phytosterols. Fatty acids like palmitic acid, linoleic acid, and α-linolenic acid were identified as major components. wikidata.org

Over 70 volatile compounds have been identified in the headspace of roots, stems, leaves, and flowers of Echinacea angustifolia, E. pallida, and E. purpurea using capillary GC/MS. Common compounds across all tissues include acetaldehyde, dimethyl sulfide, camphene, hexanal, β-pinene, and limonene.

In E. purpurea extracts, major volatile compounds identified by GC-MS include germacrene D (up to 44.25% in flowering samples), β-caryophyllene, borneol, caryophyllene (B1175711) oxide, and myrtenal.

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been utilized to profile volatile compounds from Echinacea flowers, enhancing the detection of volatiles compared to hydrodistillation methods.

Table 2: Key Volatile Compounds Identified in Echinacea by GC-MS wikidata.org

CompoundPrimary Source (Example)Typical Concentration (if available)
Germacrene DE. purpurea flowers, rootsUp to 44.25% (flowering samples)
β-CaryophylleneE. purpurea flowers~6.05% (flowering samples)
α-PhellandreneE. purpurea roots~10.09% (flower EO)
Palmitic acidE. purpurea rootsMajor fatty acid component wikidata.org
Linoleic acidE. purpurea rootsMajor fatty acid component wikidata.org
α-Linolenic acidE. purpurea rootsMajor fatty acid component wikidata.org
LimoneneAll Echinacea tissuesPresent
CampheneAll Echinacea tissuesPresent

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), offer alternative separation techniques for "this compound" compounds, providing high separation efficiency and often faster analysis times compared to HPLC for certain analytes. researchgate.net

Detailed Research Findings and Methodologies:

MEKC methods have been developed for the separation of phenolic acids, including cichoric acid and caftaric acid, which are specific marker phytochemicals of Echinacea purpurea.

One MEKC method utilized 70 mM sodium deoxycholate (SDC) in 40 mM borate (B1201080) buffer (pH 9.2) with UV detection at 300 nm. This validated method was applied to determine cichoric acid and related compounds in E. purpurea root extracts and commercial products.

CE has also been used for the simultaneous analysis of both hydrophilic (caffeic acid derivatives) and lipophilic (alkylamides) markers of Echinacea plant extracts. researchgate.net

An improved CE method for determining cichoric acid in dried press juice from Echinacea purpurea used an electrophoretic buffer of 75 mM borate at pH 8.8, with separation at 20 kV and detection at 350 nm. researchgate.net This method allowed for the identification and quantification of caftaric acid, chlorogenic acid, caffeic acid, cynarin, echinacoside, and cichoric acid. researchgate.net

Cyclodextrin-modified MEKC (CD-MEKC) has been investigated for separating important alkyl methylbutyl- and isobutylamides (alkamides) from Echinacea purpurea extracts. The addition of neutral cyclodextrins (CDs) to micellar systems (e.g., sodium dodecyl sulfate, sodium cholate, sodium deoxycholate) improved the resolution of hydrophobic alkylamides. This technique can provide a complete separation of studied compounds in significantly shorter times (e.g., less than 10 minutes) compared to some HPLC methods.

Detection Technologies

Effective detection technologies are critical for identifying and quantifying "this compound" compounds after chromatographic separation.

Diode Array Detection (DAD) and UV Spectrophotometry

Diode Array Detection (DAD) and conventional UV Spectrophotometry are the most common and versatile detection methods coupled with HPLC, UPLC, and CE for the analysis of "this compound" compounds, particularly the phenolic derivatives. cenmed.comcore.ac.uk

Detailed Research Findings and Methodologies:

UV Spectrophotometry: UV detection is widely used due to the chromophoric nature of many "this compound" compounds, especially the caffeic acid derivatives which absorb strongly in the UV region. cenmed.comnih.govnih.govfishersci.se

Common detection wavelengths for phenolic compounds include 320 nm, 330 nm, and 350 nm. fishersci.seresearchgate.net For example, cichoric acid and other phenolic acids are often detected at 300 nm or 330 nm.

Diode Array Detection (DAD): DAD provides a full UV-Vis spectrum for each eluting compound, allowing for peak purity assessment and simultaneous detection at multiple wavelengths, which is highly beneficial for complex herbal extracts like Echinacea.

HPLC-DAD systems are commonly used for qualitative and quantitative analysis of phenolic compounds in Echinacea extracts. Specific wavelengths like 280 nm, 330 nm, and 370 nm are often preferred for monitoring different classes of phenolic compounds.

UPLC-DAD systems also leverage the benefits of DAD for rapid and comprehensive analysis of "this compound" constituents, including caffeic acid derivatives and alkylamides. The use of DAD with UPLC has shown improved separation and easier integration of targeted compound peaks, even in complex matrices.

Table 3: Common Detection Wavelengths for "this compound" Compounds

Compound Class / CompoundTypical Detection Wavelengths (nm)Analytical Technique
Phenolic Acids (General)300, 320, 330, 350, 370HPLC, UPLC, CE
Caftaric acid330, 360HPLC, UPLC
Chlorogenic acid325, 330HPLC, UPLC
Cichoric acid300, 330HPLC, UPLC, CE
Echinacoside330HPLC, UPLC
Alkylamides205, 254HPLC, UPLC

Mass Spectrometric Detection (e.g., ESI-MS, LC-PB/MS)

Mass spectrometric (MS) detection, particularly when coupled with liquid chromatography (LC), offers high sensitivity and selectivity for the analysis of complex mixtures of "this compound" compounds. Electrospray ionization mass spectrometry (ESI-MS) and LC-MS/MS are widely employed for the identification and quantification of various constituents, including caffeic acid derivatives and alkylamides, in Echinacea extracts core.ac.ukguidetopharmacology.orgnih.govresearchgate.net.

LC-MS methods have been developed to simultaneously analyze caffeic acid derivatives and alkylamides from Echinacea purpurea extracts guidetopharmacology.orgresearchgate.net. These methods can distinguish between isomeric isobutylamides and 2-methylbutylamides, a capability often lacking in other techniques guidetopharmacology.orgresearchgate.net. Quantitative analyses using LC-MS have determined concentrations of key compounds such as caftaric acid, cichoric acid, and undeca-2Z,4E-diene-8,10-diynoic acid isobutylamide in Echinacea purpurea extracts guidetopharmacology.orgresearchgate.net. For instance, one study reported concentrations of 0.7 mg/mL for caftaric acid, 0.71 mg/mL for cichoric acid, and 2.0 mg/mL for undeca-2Z,4E-diene-8,10-diynoic acid isobutylamide in extracts stored for 18 months guidetopharmacology.orgresearchgate.net.

The use of both negative and positive ion modes in MS detection is common for comprehensive profiling researchgate.net. For example, a rapid and reproducible reversed-phase LC method with UV absorption and/or MS detection has been validated for the quantitation of cichoric acid, a major constituent of Echinacea species. This high-throughput method achieved a turnaround time of 3 minutes per analysis, significantly faster than traditional LC methods, and was effective in separating cichoric acid from other components in complex matrices.

Evaporative Light Scattering Detector (ELSD) for Non-UV Active Compounds (e.g., Polysaccharides)

Evaporative Light Scattering Detection (ELSD) is a crucial technique for the analysis of "this compound" compounds that lack strong chromophores, such as polysaccharides and glycoproteins researchgate.net. These compounds are significant for the immunostimulatory effects attributed to Echinacea species.

An HPLC method utilizing an ELSD detector has been developed and validated for the quantification of polysaccharide and glycoprotein (PS/GP) fractions in Echinacea species. This method involves precipitating the PS/GP fraction from Echinacea extracts with ethanol, followed by molecular weight filtration to remove smaller molecules before HPLC-ELSD analysis. ELSD is a preferred detection method due to its sensitivity to non-volatile and weakly chromophoric or non-chromophoric compounds like carbohydrates. Furthermore, as specific polysaccharide standards from Echinacea are not commercially available, ELSD provides a more uniform response across structurally similar analytes compared to light-absorbing detectors. The method has demonstrated good repeatability and recoveries, confirming its suitability for quality control of Echinacea raw materials and extracts.

Coulometric Electrochemical Detection

Coulometric electrochemical (EC) detection offers enhanced sensitivity and selectivity for the determination of phenolic compounds in Echinacea products fishersci.se. This detection method is particularly advantageous for compounds that undergo electrochemical oxidation.

Analytical methodologies employing ultrasonic extraction and liquid chromatography with coulometric EC detection have been developed for the determination of phenolic compounds in Echinacea-containing dietary supplements and tea blends fishersci.se. The phenolic compounds quantified by these methods include caftaric acid, chlorogenic acid, cynarin, echinacoside, and cichoric acid fishersci.se. Samples from various product forms, such as tablets, capsules, and tea bags, are typically extracted via sonication with a methanol-water mixture fishersci.se. Compared to LC with ultraviolet (UV) detection, the LC method with EC detection demonstrates superior sensitivity and selectivity for phenolic compounds, although results for major compounds like caftaric acid, echinacoside, and cichoric acid can be similar between the two methods fishersci.se. The identities of these major compounds are often confirmed by LC/electrospray ionization mass spectrometry fishersci.se.

Method Validation Parameters

Method validation is a critical step in ensuring the reliability and accuracy of analytical procedures for "this compound" compounds. Key parameters assessed include repeatability, precision, accuracy, recovery, selectivity, limit of detection (LOD), and limit of quantification (LOQ) wikidata.org.

Repeatability and Precision (RSD, HorRat values)

Repeatability and precision evaluate the closeness of agreement between independent test results obtained under the same conditions (repeatability) or different conditions (precision). These parameters are commonly expressed as Relative Standard Deviation (RSD) and HorRat values.

For phenolic compounds in Echinacea raw materials and finished products, repeatability precision has been reported with RSD values ranging from 1.04% to 5.65% wikidata.org. HorRat values, which normalize the observed RSD against an empirically derived expected RSD, were found to be between 0.30 and 1.39 for raw and dry extract finished products, and between 0.09 and 1.10 for tinctures, indicating acceptable method performance wikidata.org. For specific phenolic acids like caftaric acid, chlorogenic acid, and cichoric acid, RSD values for precision were as low as 0.08% to 2.11%.

Table 1: Repeatability and Precision Data for Phenolic Acids in Echinacea

Phenolic AcidPrecision (RSD, %)Stability (RSD, % within 24h)Repeatability (RSD, %)
Caftaric Acid0.080.640.19
Chlorogenic Acid2.112.570.83
Cichoric Acid0.461.910.61

Accuracy and Recovery Studies

Accuracy assesses the closeness of agreement between the test result and the accepted reference value, often determined through spike recovery studies. Recovery studies involve adding a known amount of analyte to a sample matrix and measuring the percentage recovered.

For phenolic compounds in Echinacea, spike recovery studies have shown good accuracy. Recovery of individual phenolic compounds from raw material negative controls (e.g., ginseng) ranged from 90% to 114% wikidata.org. For finished product negative controls (e.g., maltodextrin (B1146171) and magnesium stearate), recoveries were between 97% and 103% wikidata.org. For chlorogenic acid, mean recoveries ranged from 98.75% to 104.63% with an RSD of less than 0.23%. Similarly, for caftaric acid, chlorogenic acid, and cichoric acid, average recoveries were reported as 100.98%, 98.06%, and 99.41% respectively, with low RSD values.

Table 2: Accuracy and Recovery Data for Phenolic Compounds in Echinacea wikidata.org

CompoundSample MatrixRecovery Range (%)Average Recovery (%)RSD (%)
Phenolic Compounds (general)Raw Material (negative control)90 - 114--
Phenolic Compounds (general)Finished Product (negative control)97 - 103--
Chlorogenic AcidEchinacea Extracts98.75 - 104.63-< 0.23
Caftaric AcidEchinacea Powder-100.980.40
Chlorogenic AcidEchinacea Powder-98.062.92
Cichoric AcidEchinacea Powder-99.411.18

Selectivity, Limit of Detection (LOD), Limit of Quantification (LOQ)

Selectivity refers to the ability of an analytical method to accurately measure the analyte in the presence of other components in the sample matrix. LOD and LOQ define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.

Selectivity is typically evaluated by identifying the peak of interest and assessing its purity index. For the analysis of cichoric acid using LC-UV/MS, the method demonstrated high selectivity, separating the cichoric acid peak from other components in complex Echinacea matrices.

LOD and LOQ values vary depending on the compound and the detection method employed. For cichoric acid, the LOD was 0.75 ng for UV detection and 0.15 ng for MS-SIM, while the LOQ was 2.5 ng for UV and 0.5 ng for MS-SIM. For chlorogenic acid, the LOD was reported as 0.29 pg and the LOQ as 0.96 pg. Other studies provide specific LOD and LOQ values for various phenolic compounds, demonstrating the method's sensitivity.

Table 3: LOD and LOQ for Selected "this compound" Compounds

CompoundDetection MethodLOD (ng or pg)LOQ (ng or pg)
Cichoric AcidUV0.75 ng2.5 ng
Cichoric AcidMS-SIM0.15 ng0.5 ng
Chlorogenic AcidUV-DAD0.29 pg0.96 pg
Caftaric AcidHPLC-UV--
EchinacosideHPLC-UV--
CynarinHPLC-UV--
Caffeic AcidHPLC-UV--
Quercetin (B1663063)HPLC-UV--
Apigenin (B1666066)HPLC-UV--

Note: Specific numerical values for LOD/LOQ for Caftaric Acid, Echinacoside, Cynarin, Caffeic Acid, Quercetin, and Apigenin were mentioned as being in tables in general validation studies but not explicitly extracted in the provided snippets, hence marked as '-'.

Future Research Directions in Echinacea Chemical Biology

Elucidation of Unidentified Molecular Signaling Pathways and Specific Cellular Targets

Despite the recognized bioactivities of Echinacea extracts, a complete understanding of their precise molecular mechanisms of action and specific cellular targets remains an area for extensive future research. Studies have indicated that certain Echinacea extracts possess multiple bioactivities that collectively inactivate or inhibit various viruses at different levels, including effects on influenza viruses by targeting hemagglutinin and neuraminidase proteins mdpi.com. Intracellular mechanisms, such as a widespread reversal of virus-induced pro-inflammatory cytokine secretion, are also at play, mediated through one or more signaling pathways mdpi.com.

Research has shown that Echinacea preparations can influence the expression levels of several cytokine genes in human blood samples and cultured human monocytes, with the effects varying based on the preparation's nature, development stage, and plant part used, reflecting their differing chemical compositions mdpi.com. For instance, alkylamides are known to mediate anti-inflammatory properties by activating the endocannabinoid system and inhibiting cyclooxygenase and lipoxygenase enzyme activities tandfonline.comnih.gov. Caffeic acid derivatives, including cichoric acid and echinacoside (B191147), and flavonoids like quercetin (B1663063) and kaempferol, can inhibit viral entry into host cells by binding to viral surface proteins or host cell receptors nih.gov. However, the lack of a direct correlation between antiviral activities and the presence of known marker compounds like caffeic acid derivatives and alkylamides suggests the existence of alternative bioactive compounds or uncharacterized mechanisms mdpi.com. Further research is needed to isolate and characterize these active compounds to improve extract efficacy and substantiate medicinal claims mdpi.com.

Comprehensive Metabolomics and Transcriptomics in Diverse Echinacea Taxa

Comprehensive metabolomics and transcriptomics approaches are crucial for gaining deeper insights into the chemical diversity and genetic regulation within various Echinacea taxa. Metabolomic analysis, often utilizing techniques such as HPLC-photo diode array (HPLC-PDA), GC-MS, and ¹H NMR, has been employed to evaluate the chemical variation across different Echinacea accessions, revealing distinct lipophilic metabolite fingerprints for most recognized taxa nih.govresearchgate.netresearchgate.net. For example, a study of 40 Echinacea accessions identified 43 lipophilic metabolites, including 24 unknown compounds, highlighting the unexplored chemical space within the genus nih.gov. Such studies have also helped in testing taxonomic treatments, showing that morphological features are congruent with lipophilic metabolite data nih.gov.

Integrating metabolomics with transcriptomics data can lead to the discovery of biocatalysts involved in the biosynthesis of specialized metabolites, such as the amine precursors for alkamide biosynthesis nih.gov. A correlative analysis of transcriptomes and metabolomes from 36 different Echinacea purpurea tissues and organs, which expressed distinct alkamide profiles, helped identify a pyridoxal (B1214274) phosphate (B84403) dependent decarboxylase responsible for generating the amine moieties of naturally occurring alkylamides nih.gov. Future research should expand these "omics" studies to encompass a wider range of Echinacea species and environmental conditions to fully map the genetic and metabolic pathways influencing secondary metabolite production mdpi.com. This will aid in developing enhanced cultivars with improved tolerance to environmental challenges, heightened disease resistance, and increased production of valuable phytochemicals mdpi.com.

Optimization of Secondary Metabolite Production through Advanced Biotechnology

Enhanced Elicitation Strategies in Cell and Organ Cultures

Elicitation strategies involve applying specific compounds or physical stimuli to plant cell and organ cultures to stimulate the biosynthesis of desired secondary metabolites. This approach can reduce the time required for high product concentrations and increase raw material yield uobaghdad.edu.iq.

Examples of Elicitation Strategies and Their Effects on Echinacea Metabolites:

Elicitor TypeElicitor Compound/TreatmentEchinacea Species/Culture TypeObserved Effect on MetabolitesReference
BioticYeast Extract (YE)E. purpurea (foliar spray, adventitious roots)Increased phenolics, caffeic acid derivatives (CADs) like chlorogenic and cichoric acid tandfonline.comjpmb-gabit.irjpmb-gabit.ir tandfonline.comjpmb-gabit.irjpmb-gabit.ir
AbioticSalicylic Acid (SA)E. purpurea (foliar spray, adventitious roots)Increased cichoric and caftaric acid, CADs, chlorogenic acid, echinacoside tandfonline.comjpmb-gabit.irjpmb-gabit.ir tandfonline.comjpmb-gabit.irjpmb-gabit.ir
AbioticMethyl Jasmonate (MeJA)E. angustifolia (root cultures), E. purpurea (seedlings)Increased echinacoside content threefold, increased phenolic compounds tandfonline.comresearchgate.netresearchgate.net tandfonline.comresearchgate.netresearchgate.net
AbioticUltrasound (40 kHz)E. purpurea (hairy roots in bioreactors)Significantly increased fresh weight and cichoric acid content tandfonline.comnih.gov tandfonline.comnih.gov
AbioticElevated UV A/B exposureE. purpurea (callus and cell cultures)Increased caffeic acid and antioxidant activity, total phenols tandfonline.com tandfonline.com
PrecursorTyrosineE. purpurea (in vitro culture)Increased echinacoside concentration uobaghdad.edu.iq uobaghdad.edu.iq
OtherSodium Nitroprusside (NO producer)E. purpurea (adventitious root cultures)Increased flavonoids and CADs tandfonline.com tandfonline.com

Hairy root cultures, induced by Agrobacterium rhizogenes, are particularly promising as they produce high levels of secondary metabolites, including polysaccharides, alkylamides, and caffeic acid derivatives (CADs), and are genetically stable, maintaining constant metabolite production over long periods tandfonline.comnih.gov. Bioreactor systems, such as airlift bioreactors, can consistently produce up to 10 times the biomass of field-grown plants and higher levels of active phytochemicals like CADs, echinacoside, and cynarin (B1669657) tandfonline.comnih.gov. Co-culturing adventitious roots of different Echinacea species in bioreactors can also enhance biomass and bioactive production, sometimes even leading to the synthesis of metabolites absent in single-species cultures tandfonline.com.

Genetic Engineering and Synthetic Biology Approaches for Targeted Biosynthesis

Genetic engineering and synthetic biology offer precise ways to modify developmental and biosynthetic processes in Echinacea tandfonline.commdpi.com. Techniques like CRISPR/Cas9 and RNA interference (RNAi) hold the potential to modify key genes governing the biosynthesis of medicinal compounds, thereby enhancing the plant's therapeutic properties mdpi.com. For instance, CRISPR could be applied to upregulate genes involved in the production of important phytochemicals like alkylamides and caffeic acid derivatives, increasing the medicinal potency of Echinacea extracts mdpi.com.

Agrobacterium-mediated transformation has been successfully used to create transgenic hairy root cultures and whole plants of Echinacea purpurea with enhanced characteristics, including increased production of caffeic acid derivatives like cichoric and chlorogenic acids mdpi.com. Metabolic engineering focuses on modifying biosynthetic pathways to boost the production of specific compounds, which in Echinacea could mean increasing the yield of therapeutically valuable secondary metabolites such as phenolic compounds and alkylamides mdpi.com. While genetic engineering research on Echinacea is still developing, these approaches hold great promise for improving its use in herbal medicine by creating more resilient and productive varieties with enhanced beneficial compound production mdpi.com.

Detailed Investigations into the Stability and Degradation Pathways of Key Constituents

Detailed investigations into the stability and degradation pathways of key Echinacea constituents are essential for ensuring consistent product quality and optimizing shelf life. The variability in phytochemical content across different Echinacea products, influenced by factors like plant species, cultivation practices, and preparation methods, underscores the need for standardized extraction processes and quality control measures hilarispublisher.com. Understanding how bioactive compounds, such as caffeic acid derivatives and alkylamides, degrade over time and under various storage conditions is crucial for developing stable formulations. While direct studies on degradation pathways were not extensively detailed in the search results, the emphasis on consistent quality and the challenges associated with product variability imply a critical need for such research hilarispublisher.com. Future studies should focus on identifying the specific environmental factors (e.g., light, temperature, oxygen) that trigger degradation and elucidating the enzymatic or chemical pathways involved. This knowledge will enable the development of strategies to enhance the stability of Echinacea compounds in raw materials and finished products, thereby ensuring reliable efficacy.

Synergistic and Antagonistic Interactions Among Echinacea Compounds

Studies have shown that while some Echinacea purpurea extracts may possess little to no cytokine-suppressive activity, their sub-fractions can exhibit opposing effects nih.gov. For example, fractions containing alkylamides suppressed cytokine and chemokine production by macrophages, while others did not nih.gov. The immunomodulatory effects of alkylamides, specifically, have been shown to induce synergistic activity on CB2 receptors and lead to effects like superstimulation of interleukin-10 (IL-10) and inhibition of tumor necrosis factor-alpha (TNF-α) in vitro nih.gov.

Synergistic interactions can arise when compounds in a mixture act via different mechanisms or target different disease-associated pathways researchgate.net. These interactions can also improve the solubility, absorption, stability, or bioavailability of active principles, leading to enhanced efficacy of the extract compared to isolated individual constituents researchgate.net. Future research needs to rigorously investigate these complex interactions to fully characterize the "ensemble effect" of Echinacea extracts and to identify optimal combinations of compounds for specific therapeutic outcomes. This will involve advanced analytical techniques and sophisticated biological assays to decipher the intricate interplay between various Echinacea constituents nih.gov.

Discovery and Structural Characterization of Novel Bioactive Constituents

The chemical compound "Echinacin" (PubChem CID: 6439941) is recognized as a specific chemical entity within the PubChem database, characterized by the molecular formula C₃₀H₂₆O₁₂ researchgate.net. Structurally, it is classified as a flavonoid glycoside, specifically an apigenin (B1666066) derivative, with a detailed chemical name of 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-O-[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside nih.gov.

Despite its identification in chemical databases, comprehensive scientific literature detailing the historical discovery and specific structural elucidation research solely pertaining to this particular chemical compound, "this compound" (CID 6439941), is not extensively documented in readily available academic sources. Research on Echinacea species often focuses on other well-established active constituents, such as alkylamides, polysaccharides, and caffeic acid derivatives like echinacoside (PubChem CID: 5281771) and cichoric acid, which are widely recognized for their immunomodulatory and anti-inflammatory properties researchgate.netnih.gov. The term "this compound" itself has also been historically and commercially used to refer to complex extracts from Echinacea purpurea, rather than a single isolated chemical compound. Therefore, detailed research findings specifically on the discovery and structural characterization of the compound "this compound" (CID 6439941) as a novel bioactive constituent remain limited in the public domain.

Application of Mechanism-Based Strategies for Compound Enhancement (e.g., Phytoremediation-induced accumulation)

The application of mechanism-based strategies for enhancing the accumulation of specific chemical compounds within plants, such as phytoremediation-induced accumulation, is a recognized area of research in plant chemical biology. However, specific studies or detailed research findings on the enhancement of the chemical compound "this compound" (PubChem CID: 6439941) through such strategies, including phytoremediation-induced accumulation, are not explicitly reported in the current scientific literature.

Phytoremediation, broadly defined, involves the use of plants to remove, degrade, or contain environmental pollutants, particularly heavy metals researchgate.netnih.gov. While this technology demonstrates the capacity of plants to absorb and accumulate various substances from their environment, its primary focus is typically on environmental clean-up rather than the targeted enhancement of specific secondary metabolite production for medicinal purposes. Research into enhancing the biosynthesis and accumulation of Echinacea's active compounds generally explores factors such as cultivation conditions, elicitors, and genetic engineering, aimed at increasing the yield of known beneficial compounds like alkylamides or caffeic acid derivatives nih.gov. However, direct evidence or detailed research outlining the use of phytoremediation or similar mechanism-based strategies specifically to increase the concentration of "this compound" (CID 6439941) within Echinacea plants is not currently available.

Q & A

Q. How to address conflicting clinical trial outcomes for this compound in upper respiratory infections?

  • Methodological Guidance : Conduct a systematic review with PRISMA-compliant meta-analysis. Stratify studies by trial design (RCT vs. observational), dosage regimens, and patient demographics (e.g., age, comorbidities). Use Cochrane Risk of Bias Tool to assess study quality. Discuss heterogeneity via subgroup analysis .
    如何撰写研究型论文
    02:14

Q. What mechanisms explain this compound’s dual pro-/anti-inflammatory effects in different cell types?

  • Methodological Guidance : Perform transcriptomic profiling (RNA-seq) to compare signaling pathways (e.g., NF-κB vs. Nrf2) in macrophages vs. epithelial cells. Validate findings with siRNA knockdown experiments. Cross-reference results with existing databases (e.g., GEO) to identify context-dependent regulatory networks .

Literature Review & Research Design

Q. How to conduct a systematic search for this compound-related studies using academic databases?

  • Methodological Guidance : Use Boolean operators in Google Scholar/Web of Science: (this compound OR Echinacea purpurea extract) AND (immunomodulation OR pharmacokinetics). Filter by publication date (last 10 years) and study type (e.g., “clinical trial”). Utilize Sci-Hub for full-text access and Zotero for citation management .
    使用Google Scholar进行搜索
    02:39
    写论文的小伙伴看过来!超详细中英文文献检索和下载【科研 写作 参考文献】
    06:36

Q. How to formulate a research question on this compound’s antiviral mechanisms against RNA viruses?

  • Methodological Guidance : Apply the FFCCA framework:
  • Feasible : Does this compound inhibit SARS-CoV-2 replication in human airway organoids?
  • Focused : Target specific viral entry pathways (e.g., ACE2 receptor binding).
  • Clear : Define primary endpoints (viral load reduction) and assays (qRT-PCR).
  • Complex : Explore synergy with remdesivir via isobologram analysis.
  • Arguable : Compare findings with conflicting reports on this compound’s in vivo efficacy .

Tables for Comparative Analysis

Parameter In Vitro Studies In Vivo Studies Clinical Trials
Dose Range 1–100 µg/mL10–200 mg/kg500–1000 mg/day
Key Endpoints Cytokine inhibition (IL-6)Lung inflammation scoreSymptom duration reduction
Common Limitations Lack of metabolic activationInterspecies variabilityPlacebo effect variability
Refs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Echinacin
Reactant of Route 2
Reactant of Route 2
Echinacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.